molecular formula C6H4INO3 B053683 4-Iodo-3-nitrophenol CAS No. 113305-56-9

4-Iodo-3-nitrophenol

Cat. No.: B053683
CAS No.: 113305-56-9
M. Wt: 265.01 g/mol
InChI Key: QCKXOEOOXJUACP-UHFFFAOYSA-N
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Description

4-Iodo-3-nitrophenol is a useful research compound. Its molecular formula is C6H4INO3 and its molecular weight is 265.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKXOEOOXJUACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369917
Record name 4-Iodo-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113305-56-9
Record name 4-Iodo-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Iodo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-iodo-3-nitrophenol, a versatile aromatic compound with applications in organic synthesis and potentially in the development of novel therapeutics. This document consolidates key data, outlines experimental protocols, and visualizes fundamental chemical concepts related to this compound.

Core Chemical and Physical Properties

This compound is a substituted phenol containing both an iodine atom and a nitro group on the aromatic ring. These functional groups impart distinct reactivity and physical characteristics to the molecule. It is important to note that the literature presents some ambiguity regarding the CAS number and IUPAC nomenclature, with "this compound" and "3-Iodo-4-nitrophenol" sometimes used interchangeably. The data presented here corresponds to the structure with the hydroxyl group at position 1, the nitro group at position 3, and the iodine at position 4.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various chemical data sources.

PropertyValueSource(s)
CAS Number 113305-56-9[1][2], 50590-07-3[3][4][5][6][7][8]Multiple Sources
Molecular Formula C₆H₄INO₃[1][3][4][7]Multiple Sources
Molecular Weight 265.01 g/mol [2][9][10]Multiple Sources
Melting Point 153-159 °C[5][6]Chemsrc, Guidechem
Boiling Point 345.6 °C[9] (Predicted), 382.5 °C at 760 mmHg[5][6]ECHEMI, Chemsrc, Guidechem
Density 2.2 g/cm³[5]Chemsrc
pKa 6.39 ± 0.10 (Predicted)[3][6]ChemicalBook, Guidechem
Appearance Dark yellow to brown crystalline powder[5]Chemsrc
Purity ≥ 97%[7], 98% (GC)[1]Chem-Impex, CP Lab Safety

Chemical Reactivity and Profile

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the iodo (-I) groups attached to the benzene ring.

  • Phenolic Hydroxyl Group: The -OH group is an activating, ortho-, para-director for electrophilic aromatic substitution. It is also acidic, allowing the compound to form phenoxide salts with bases.

  • Nitro Group: The -NO₂ group is a strongly electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.[11] The nitro group can be readily reduced to an amino group (-NH₂), a versatile functional handle for further synthetic transformations.[11]

  • Iodine Atom: The iodine atom is a good leaving group, making its position susceptible to nucleophilic aromatic substitution reactions.[12] More significantly, it is a key participant in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.[11]

The combination of these groups makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7]

Chemical_Reactivity Logical Diagram of this compound Reactivity cluster_reactions Potential Reactions cluster_products Resulting Functional Groups/Products A This compound B Nucleophilic Aromatic Substitution (at C-I) A->B Nu- C Reduction of Nitro Group A->C [H] D Palladium-Catalyzed Cross-Coupling (at C-I) A->D Pd catalyst, Coupling partner E Esterification/Etherification (at O-H) A->E Acyl chloride or Alkyl halide F Substituted 3-Nitrophenol B->F G 4-Iodo-3-aminophenol C->G H Biaryls, Alkylated, or Alkynylated Arenes D->H I Phenolic Esters or Ethers E->I

Caption: Reactivity pathways of this compound.

Spectral Data Interpretation

While specific spectral data for this compound is not widely published, its expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the electronic effects of the three different substituents.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment created by the attached functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch of the phenol (a broad peak around 3200-3600 cm⁻¹), the asymmetric and symmetric stretches of the N-O bonds in the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹ respectively), and C-I stretching vibrations at lower wavenumbers.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would be distinct. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Experimental Protocols

General Handling and Safety

Based on safety data for related nitrophenol and iodophenol compounds, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]

  • Hazards: This compound may cause skin, eye, and respiratory tract irritation.[5] The toxicological properties have not been fully investigated.[5]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

  • Disposal: Dispose of in accordance with federal, state, and local regulations.[5]

Synthesis Protocol

A representative synthesis for a related isomer, 3-iodo-4-nitrophenol, involves the nitration of 3-iodophenol. A similar approach could be adapted for this compound, starting with 4-iodophenol. The following is a general procedure based on the synthesis of the isomer.[13]

Reaction: Nitration of 4-iodophenol.

Materials:

  • 4-Iodophenol

  • Fuming nitric acid

  • Glacial acetic acid

  • Ice

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 4-iodophenol in glacial acetic acid in a reaction flask.

  • Cool the flask in an ice bath.

  • Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise to the cooled solution while stirring.

  • After the addition is complete, continue stirring at room temperature for approximately 30 minutes.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Concentrate the mixture under vacuum to remove most of the solvent.

  • Dissolve the residue in water and extract with dichloromethane.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel chromatography, using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to isolate the desired this compound isomer.

Synthesis_Workflow General Synthesis Workflow for this compound start Start: 4-Iodophenol in Glacial Acetic Acid step1 Cooling (Ice Bath) start->step1 step2 Dropwise addition of Fuming HNO3 in Glacial Acetic Acid step1->step2 step3 Stir at Room Temperature step2->step3 step4 Quench in Ice Water step3->step4 step5 Extraction with Dichloromethane step4->step5 step6 Drying and Solvent Evaporation step5->step6 step7 Purification (Silica Gel Chromatography) step6->step7 end_node Product: This compound step7->end_node

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.[1] Its utility stems from the ability to selectively modify its functional groups. For instance:

  • The iodo group allows for the introduction of new carbon-carbon or carbon-heteroatom bonds via cross-coupling chemistry, enabling the construction of complex molecular scaffolds.[7]

  • The nitro group can be reduced to an amine, which is a common functional group in many biologically active molecules and can be further derivatized.

  • The phenolic hydroxyl allows for the formation of ethers and esters, which can be used to modulate the pharmacological properties of a lead compound.

These features make this compound and related compounds attractive starting materials for the synthesis of novel compounds in drug discovery programs, particularly in the development of anti-inflammatory and analgesic drugs.[7] It also has potential applications in material science and as a reagent in analytical chemistry.[7]

References

Synthesis of 4-Iodo-3-nitrophenol from 4-Iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 4-iodo-3-nitrophenol, starting from the precursor 4-iodophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data presentation, and workflow visualizations.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its synthesis from 4-iodophenol is a key transformation that involves the electrophilic aromatic substitution reaction of nitration. Understanding the nuances of this synthesis, including reaction conditions, potential side products, and purification strategies, is crucial for obtaining the desired product with high purity and yield. This guide outlines a feasible synthetic route based on established chemical principles and analogous reactions.

Synthesis Pathway

The primary pathway for the synthesis of this compound from 4-iodophenol is through direct nitration. This reaction introduces a nitro group (-NO2) onto the aromatic ring of 4-iodophenol. The position of the nitro group is directed by the existing substituents on the benzene ring: the hydroxyl (-OH) group and the iodine (-I) atom. Both are ortho-, para-directing groups. Since the para position to the hydroxyl group is occupied by the iodine atom, the incoming nitro group will primarily be directed to the ortho positions relative to the hydroxyl group (positions 2 and 6) and the ortho position relative to the iodine atom (position 3). The steric hindrance from the bulky iodine atom may influence the regioselectivity of the reaction.

The most common method for nitration involves the use of a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid, or nitric acid in a solvent such as glacial acetic acid.

Reaction Scheme:

Caption: Chemical reaction for the nitration of 4-iodophenol.

Experimental Protocol

The following protocol is a representative procedure for the nitration of 4-iodophenol, adapted from general methods for phenol nitration.[1]

Materials:

  • 4-Iodophenol (CAS: 540-38-5)

  • Fuming nitric acid (HNO₃)

  • Glacial acetic acid (CH₃COOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Ice

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-iodophenol in glacial acetic acid. The flask is then placed in an ice bath to cool the solution to 0-5 °C.

  • Addition of Nitrating Agent: A solution of fuming nitric acid in glacial acetic acid is prepared and added dropwise to the cooled 4-iodophenol solution over a period of 20-30 minutes, ensuring the temperature of the reaction mixture is maintained below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes.

  • Quenching: The reaction is quenched by pouring the mixture into a beaker of ice water.

  • Extraction: The aqueous mixture is then extracted with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, which may contain a mixture of isomers (this compound and 4-iodo-2-nitrophenol), is purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product. Please note that the yield is an estimate based on analogous reactions and may vary.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceEstimated Yield (%)
4-Iodophenol540-38-5C₆H₅IO220.0193-94White solidN/A
This compound113305-56-9C₆H₄INO₃265.01121-123Yellow solid35-45

Note: The CAS number 50590-07-3 is also associated with this compound in some databases.[2][3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis and purification process.

Synthesis Workflow

cluster_synthesis Synthesis cluster_workup Workup & Purification Dissolve Dissolve 4-Iodophenol in Glacial Acetic Acid Cool Cool to 0-5 °C Dissolve->Cool Add_Nitrating_Agent Add HNO₃ in Glacial Acetic Acid Cool->Add_Nitrating_Agent React Stir at Room Temperature Add_Nitrating_Agent->React Quench Pour into Ice Water React->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow diagram for the synthesis of this compound.

Regioselectivity Considerations

The nitration of 4-iodophenol can potentially lead to two main mono-nitrated isomers. The directing effects of the hydroxyl and iodo groups determine the positions of substitution.

4-Iodophenol 4-Iodophenol (-OH and -I are o,p-directing) Nitration Electrophilic Aromatic Substitution (Nitration) 4-Iodophenol->Nitration Product_3_Nitro This compound (Ortho to -I, Meta to -OH) Nitration->Product_3_Nitro Major Product (less steric hindrance) Product_2_Nitro 4-Iodo-2-nitrophenol (Ortho to -OH, Meta to -I) Nitration->Product_2_Nitro Minor Product (more steric hindrance)

Caption: Isomeric products from the nitration of 4-iodophenol.

Conclusion

The synthesis of this compound from 4-iodophenol via direct nitration is a feasible and direct method. Careful control of the reaction temperature and a robust purification strategy, such as column chromatography, are essential for isolating the desired product from potential isomers. The provided protocol and data serve as a valuable resource for chemists and researchers engaged in the synthesis of this and related compounds. Further optimization of reaction conditions may lead to improved yields and selectivity.

References

Physical and chemical properties of 4-Iodo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Iodo-3-nitrophenol, a halogenated aromatic compound of interest in various scientific disciplines. The information presented herein is intended to support research, development, and quality control activities.

Chemical Identity and Physical Properties

This compound is a substituted phenol derivative characterized by the presence of an iodine atom and a nitro group on the benzene ring. These substitutions significantly influence its chemical reactivity and physical characteristics.

PropertyValueSource(s)
Molecular Formula C₆H₄INO₃[1]
Molecular Weight 265.01 g/mol [2]
CAS Number 113305-56-9[2]
Appearance Not explicitly stated, but related compounds are crystalline solids.
Melting Point Not available
Boiling Point Not available
pKa (Predicted) 6.39 ± 0.10[1]
Solubility Nitrophenols are generally more soluble in organic solvents like ethanol and acetone than in water. Specific quantitative data for this compound is not readily available.[3][4][5]

Chemical Properties and Reactivity

This compound's reactivity is dictated by the interplay of its three functional groups: the hydroxyl, the iodo, and the nitro group. The nitro group is strongly electron-withdrawing, which increases the acidity of the phenolic proton. The iodine atom can participate in various coupling reactions, and the aromatic ring is susceptible to further substitution, although the existing substituents will direct the position of new groups.

Stability: The compound is generally stable under normal laboratory conditions.

Incompatibilities: It should be kept away from strong oxidizing agents.

Hazardous Decomposition Products: Upon heating to decomposition, it may emit toxic fumes, including nitrogen oxides and iodinated compounds.

Synthesis and Purification

A common route for the synthesis of this compound involves the nitration of 4-iodophenol. The following is a general experimental protocol based on literature procedures for similar compounds.

General Synthesis Workflow

G Start Start with 4-Iodophenol Nitration Nitration using Nitric Acid in a suitable solvent (e.g., Acetic Acid) Start->Nitration Reaction Controlled addition of nitric acid at low temperature Nitration->Reaction Workup Quenching the reaction and extraction of the product Reaction->Workup Purification Purification by recrystallization Workup->Purification End Obtain pure this compound Purification->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • 4-Iodophenol

  • Nitric acid (concentrated)

  • Glacial acetic acid

  • Sodium hydroxide solution

  • Deionized water

  • Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 4-iodophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add a solution of nitric acid in glacial acetic acid dropwise to the stirred solution of 4-iodophenol. The temperature should be carefully monitored and maintained throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure the completion of the reaction.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • For purification, recrystallize the crude product from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility of the product and impurities. Ethanol/water or hexane/ethyl acetate mixtures are common choices for similar compounds.

  • Dry the purified crystals under vacuum to obtain this compound.

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below are the expected data based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the iodo, nitro, and hydroxyl groups. Due to the substitution pattern, the aromatic protons will likely appear as distinct signals, possibly doublets or doublets of doublets, in the downfield region (typically 6.0-8.5 ppm). The phenolic proton will appear as a singlet, and its chemical shift will be concentration-dependent and can be exchanged with D₂O.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in different chemical environments. The carbon attached to the hydroxyl group will be significantly downfield, as will the carbons bearing the iodo and nitro groups. The chemical shifts can be predicted using additive rules or computational software. For comparison, the reported ¹³C NMR chemical shifts for 4-nitrophenol in DMSO-d₆ are approximately 115.48 (C2, C6), 125.86 (C3, C5), 139.42 (C4), and 163.74 (C1) ppm[6].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3400-3200 (broad)O-H stretching of the phenolic hydroxyl group
~1520 and ~1340Asymmetric and symmetric N-O stretching of the nitro group
~1600-1450C=C stretching of the aromatic ring
~1200C-O stretching of the phenol
~800-600C-I stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (265.01 g/mol ).

  • Major Fragments: Common fragmentation pathways for nitrophenols include the loss of the nitro group (NO₂) and the hydroxyl group (OH). The presence of iodine will also lead to characteristic fragments.

Potential Applications and Biological Relevance

While specific signaling pathways involving this compound are not well-documented, phenolic compounds, in general, are known to interact with various biological systems. Halogenated and nitrated phenols are of interest in medicinal chemistry and drug development due to their potential to act as enzyme inhibitors or modulators of protein function. For instance, phenolic compounds have been shown to inhibit enzymes like thyroid peroxidase[7]. The unique electronic and steric properties conferred by the iodo and nitro substituents make this compound a candidate for screening in various biological assays.

Enzyme Inhibition Assay Workflow

The following diagram illustrates a general workflow for screening this compound for its potential as an enzyme inhibitor.

G Start Select Target Enzyme Assay_Dev Develop a suitable enzyme assay (e.g., colorimetric, fluorometric) Start->Assay_Dev Compound_Prep Prepare stock solution of this compound Assay_Dev->Compound_Prep Incubation Incubate enzyme with varying concentrations of the compound Compound_Prep->Incubation Measurement Measure enzyme activity Incubation->Measurement Data_Analysis Analyze data to determine IC₅₀ value Measurement->Data_Analysis End Conclusion on inhibitory potential Data_Analysis->End

Caption: General workflow for an enzyme inhibition assay.

This guide provides a foundational understanding of the physical and chemical properties of this compound. Further experimental investigation is required to fully characterize this compound and explore its potential applications. Researchers are encouraged to consult the cited literature for more detailed information.

References

4-Iodo-3-nitrophenol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 4-iodo-3-nitrophenol, tailored for researchers, scientists, and professionals in drug development.

Synonyms: 3-Iodo-4-nitrophenol, Phenol, 4-iodo-3-nitro- CAS Number: 50590-07-3[1] Molecular Formula: C₆H₄INO₃[1] Molecular Weight: 265.01 g/mol [2]

Molecular Structure and Formula

The molecular structure of this compound consists of a phenol ring substituted with an iodine atom at the fourth position and a nitro group at the third position relative to the hydroxyl group.

Molecular Structure of this compound

G Molecular Structure of this compound C1 C C2 C C1->C2 C1->C2 C6 C O1 O C1->O1 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 C3->C4 N1 N+ C3->N1 C5 C C4->C5 I1 I C4->I1 C5->C6 C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 H1 H O1->H1 O2 O- N1->O2 O3 O N1->O3

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₄INO₃
Molecular Weight 265.01 g/mol [2]
CAS Number 50590-07-3[1]
Appearance Yellowish-brown solid[3]
Melting Point 121-123 °C[3]
Boiling Point 382.5 °C (predicted)
Density 2.176 g/cm³ (predicted)
pKa 6.39 ± 0.10 (predicted)[1]
LogP 2.428 (predicted)

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ (300 MHz) shows the following signals:[3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.98d9Aromatic H
7.54d3Aromatic H
6.92dd9, 3Aromatic H
5.54bs--OH
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The key IR absorption bands for this compound (KBr pellet) are as follows:[3]

Wavenumber (cm⁻¹)Assignment
3150 (broad)O-H stretching
1600, 1580Aromatic C=C stretching
1512Asymmetric NO₂ stretching
1336Symmetric NO₂ stretching
1298, 1212C-O stretching
1121, 1023C-H in-plane bending
870C-I stretching
Mass Spectrometry

Predicted m/z values for various adducts of this compound are listed below:[4]

AdductPredicted m/z
[M+H]⁺265.93086
[M+Na]⁺287.91280
[M-H]⁻263.91630
[M+NH₄]⁺282.95740

Experimental Protocols

Synthesis of this compound from 3-Iodophenol[4]

This protocol details the nitration of 3-iodophenol to yield this compound (referred to as 3-iodo-4-nitrophenol in the source).

Materials:

  • 3-Iodophenol

  • Fuming nitric acid

  • Glacial acetic acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Ice

Procedure:

  • A solution of 3.0 mL (75 mmol) of fuming nitric acid in 12 mL of glacial acetic acid is prepared.

  • This solution is added dropwise over a 25-minute period to a solution of 15.03 g (68.3 mmol) of 3-iodophenol in 60 mL of glacial acetic acid. The reaction flask is cooled in an ice bath during the addition.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes.

  • The reaction solution is then poured into ice water and concentrated under vacuum to remove the majority of the solvent.

  • The residue is dissolved in 150 mL of water and extracted with dichloromethane (2 x 300 mL).

  • The combined organic phases are dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel medium-pressure chromatography using an eluent of ethyl acetate:hexane (1:2) to afford this compound.

Yield: 38% (6.93 g, 26.1 mmol)[3]

Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Work-up and Extraction cluster_3 Purification start Dissolve 3-Iodophenol in Glacial Acetic Acid addition Slowly add Nitrating Agent to 3-Iodophenol Solution (Ice Bath Cooling) start->addition prepare_nitrating_agent Prepare Fuming Nitric Acid in Glacial Acetic Acid prepare_nitrating_agent->addition stir Stir at Room Temperature (30 min) addition->stir quench Pour into Ice Water stir->quench concentrate Concentrate in vacuo quench->concentrate dissolve Dissolve Residue in Water concentrate->dissolve extract Extract with Dichloromethane dissolve->extract dry Dry Organic Phase (Anhydrous MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Silica Gel Chromatography (EtOAc:Hexane 1:2) evaporate->chromatography product This compound chromatography->product

Caption: Step-by-step workflow for the synthesis of this compound.

Solubility

While specific quantitative solubility data for this compound is limited, nitrophenols, in general, are more soluble in organic solvents like ethanol and acetone compared to water. The solubility in water is expected to be low but may increase with temperature.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

In-depth Technical Guide: 4-Iodo-3-nitrophenol (CAS Number: 113305-56-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 4-Iodo-3-nitrophenol. A comprehensive review of scientific literature reveals a significant scarcity of in-depth studies on the biological, pharmacological, and toxicological properties of this specific compound. Much of the available data pertains to the broader class of nitrophenols, and direct extrapolation of these properties to this compound should be approached with caution.

Core Properties

This compound is a substituted aromatic compound. Its chemical structure features a phenol group with iodo and nitro substituents on the benzene ring.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 113305-56-9
Molecular Formula C₆H₄INO₃[1]
Molecular Weight 265.01 g/mol [1]
Melting Point 153-159 °C[1]
Boiling Point (Predicted) 345.6 ± 37.0 °C at 760 mmHg[1]
Density (Predicted) 2.2 ± 0.1 g/cm³[1]
pKa (Predicted) 6.39 ± 0.10
LogP (Predicted) 3.14[1]

Synthesis and Experimental Protocols

Representative Synthesis of an Iodo-Nitrophenol Isomer

Objective: To synthesize an iodo-nitrophenol through the nitration of an iodophenol.

Materials:

  • 3-Iodophenol

  • Fuming nitric acid

  • Glacial acetic acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

  • Ethyl acetate

  • Hexane

  • Ice

Procedure:

  • Dissolve the starting iodophenol in glacial acetic acid in a flask.

  • Cool the flask in an ice bath.

  • Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise to the cooled iodophenol solution while stirring.

  • After the addition is complete, continue stirring at room temperature for approximately 30 minutes.

  • Pour the reaction mixture into ice water.

  • Concentrate the solution under vacuum to remove most of the solvent.

  • Dissolve the residue in water and extract with dichloromethane.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel chromatography with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to isolate the desired iodo-nitrophenol isomer.

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Biological and Pharmacological Properties

There is a significant lack of published research on the pharmacological and biological activities of this compound. One commercial source suggests potential as a cataleptic or neuroleptic agent and as a cholinesterase inhibitor; however, these claims are not substantiated by accessible scientific literature.

Potential as a Cholinesterase Inhibitor (Hypothetical)

If this compound were to be investigated as a cholinesterase inhibitor, a standard experimental approach would involve an in vitro assay using Ellman's reagent.

Hypothetical Experimental Workflow: Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection AChE Acetylcholinesterase Solution Incubate Incubate AChE with Inhibitor AChE->Incubate DTNB DTNB (Ellman's Reagent) Add_Substrate Add DTNB and ATChI DTNB->Add_Substrate ATChI Acetylthiocholine Iodide (Substrate) ATChI->Add_Substrate Inhibitor This compound (Test Compound) Inhibitor->Incubate Incubate->Add_Substrate Hydrolysis AChE hydrolyzes ATChI to Thiocholine Add_Substrate->Hydrolysis Color_Dev Thiocholine reacts with DTNB Hydrolysis->Color_Dev Yellow Product Measure_Abs Measure Absorbance at 412 nm Color_Dev->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate

Caption: Hypothetical workflow for a cholinesterase inhibition assay.

Toxicological Profile

Specific toxicological studies on this compound are not available. The toxicological profile can only be inferred from data on related nitrophenols. 4-Nitrophenol, for instance, is known to be toxic and can cause irritation to the eyes, skin, and respiratory tract. It may also induce methemoglobinemia.

Signaling Pathways

There is no direct evidence in the scientific literature linking this compound to any specific signaling pathways. Studies on the parent compound, 4-nitrophenol, have suggested its potential to alter the Aryl Hydrocarbon Receptor (AhR) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. However, it is crucial to emphasize that these findings have not been demonstrated for the iodo-substituted derivative.

G cluster_AhR AhR Pathway cluster_Nrf2 Nrf2 Pathway AhR AhR ARNT ARNT AhR->ARNT Dimerizes with XRE Xenobiotic Response Element ARNT->XRE Binds to Gene_Exp_AhR Gene Expression (e.g., CYP1A1) XRE->Gene_Exp_AhR Induces PNP_AhR 4-Nitrophenol PNP_AhR->AhR Activates Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus, Binds to Keap1 Keap1 Gene_Exp_Nrf2 Antioxidant Gene Expression ARE->Gene_Exp_Nrf2 Induces PNP_Nrf2 4-Nitrophenol PNP_Nrf2->Keap1 Induces Oxidative Stress, Releases Nrf2 from

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 4-Iodo-3-nitrophenol

Introduction

This compound is a substituted aromatic organic compound with potential applications in chemical synthesis and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its effective use in laboratory and development settings. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination. It is important to note that while specific quantitative data for this compound is limited in publicly accessible literature, this guide extrapolates expected trends based on structurally similar molecules, such as nitrophenols, and provides robust methodologies for empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 50590-07-3[1]
Molecular Formula C₆H₄INO₃[1]
Molecular Weight 265.01 g/mol [2]
Physical State Crystalline powder[1]
Color Dark yellow to brown[1]
Melting Point 153-159 °C[1]
pKa 6.39 ±0.10 (Predicted)[3]

Solubility Profile

Expected Solubility Trends

SolventSolvent TypeExpected SolubilityRationale
Water Polar ProticLow to ModerateThe polar hydroxyl and nitro groups may be offset by the hydrophobic nature of the iodinated aromatic ring.
Ethanol Polar ProticGoodThe hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, facilitating dissolution.
Methanol Polar ProticGoodSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.
DMSO Polar AproticGoodDMSO is a strong hydrogen bond acceptor and can effectively solvate the phenol.
Acetone Polar AproticGoodThe carbonyl group of acetone can act as a hydrogen bond acceptor.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A reliable method for determining the solubility of this compound is the shake-flask method.[4]

Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.[4]

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]

  • Sample Clarification:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove undissolved particles.[5]

  • Analysis and Quantification:

    • Prepare a series of dilutions of the clear, saturated filtrate.

    • Analyze the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration.[6]

    • A calibration curve should be generated using standard solutions of known concentrations for accurate quantification.[4]

  • Calculation:

    • Calculate the solubility from the determined concentration of the saturated solution, accounting for any dilution factors. Results are typically expressed in mg/mL or mol/L.[4]

Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B Agitation C Filter supernatant to remove undissolved solid B->C Settling D Analyze concentration by HPLC C->D Dilution E Calculate solubility (mg/mL or mol/L) D->E Calibration Curve

Caption: General workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling.

Summary of Stability Data

ParameterStability InformationConditions to AvoidHazardous Decomposition ProductsReference
Chemical Stability Stable under normal temperatures and pressures.Incompatible materials, dust generation, excess heat, strong oxidants.Nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[1]
Light Sensitivity Not explicitly stated, but substituted nitrophenols can be light-sensitive.Prolonged exposure to light.Not specified.
pH Sensitivity As a phenol with a pKa of ~6.39, it will deprotonate under basic conditions to form the phenoxide, which may have different stability characteristics.Strong bases.Not specified.[3]

Logical Diagram of Stability Considerations

G cluster_stable Stable State cluster_stress Stress Conditions cluster_decomp Decomposition Products A This compound B Excess Heat A->B C Strong Oxidants A->C D Incompatible Materials A->D E Nitrogen Oxides (NOx) B->E F Carbon Monoxide (CO) B->F G Carbon Dioxide (CO2) B->G H Toxic Fumes B->H C->E C->F C->G C->H D->E D->F D->G D->H

Caption: Factors affecting the stability of this compound.

Experimental Protocol for Stability Assessment

A general protocol for assessing the stability of this compound involves subjecting the compound to accelerated degradation conditions.[7]

Methodology

  • Sample Preparation:

    • Prepare solutions of this compound in a relevant solvent system.

    • Prepare solid samples of the compound.

  • Stress Conditions:

    • Thermal Stress: Expose samples to elevated temperatures (e.g., 40°C, 60°C) for a defined period.[7]

    • Photostability: Expose samples to a controlled light source (e.g., xenon lamp) to simulate UV and visible light exposure.

    • pH Stress: Adjust the pH of solutions to acidic and basic conditions (e.g., pH 2, pH 9) and monitor for degradation.

    • Oxidative Stress: Expose solutions to an oxidizing agent (e.g., hydrogen peroxide).

  • Time Points:

    • Collect samples at various time points throughout the study (e.g., 0, 1, 3, 6 months for long-term studies; shorter intervals for accelerated studies).[7]

  • Analysis:

    • Use a stability-indicating HPLC method to quantify the amount of this compound remaining at each time point.

    • Monitor for the appearance of degradation products. The peak purity of the main compound should be assessed.

  • Data Evaluation:

    • Determine the rate of degradation under each stress condition.

    • Identify and, if possible, characterize any significant degradation products.

Workflow for Stability Testing

G A Prepare solid and solution samples B Expose to stress conditions (heat, light, pH, oxidation) A->B C Collect samples at defined time points B->C D Analyze by stability-indicating HPLC C->D E Quantify parent compound and detect degradants D->E F Determine degradation rate and pathway E->F

References

Spectroscopic Analysis of 4-Iodo-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-3-nitrophenol (CAS No: 50590-07-3), a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look at its nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data has been compiled and organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.98d91H-5
7.54d31H-2
6.92dd9, 31H-6
5.54bs-1-OH

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Chemical Shift (δ) ppmCarbon AtomRationale for Prediction
~155-160C-1Carbon bearing the hydroxyl group, deshielded.
~120-125C-2Ortho to the hydroxyl group and meta to the nitro and iodo groups.
~145-150C-3Carbon bearing the nitro group, strongly deshielded.
~90-95C-4Carbon bearing the iodo group, shielded by the "heavy atom effect".
~130-135C-5Para to the hydroxyl group and ortho to the iodo group.
~115-120C-6Ortho to the hydroxyl group and meta to the iodo and nitro groups.
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, nitro, and aromatic moieties.

Wavenumber (cm⁻¹)IntensityAssignment
3150WideO-H stretch (phenolic)
1600, 1580Medium-StrongC=C aromatic ring stretch
1512StrongAsymmetric N-O stretch (nitro group)
1404MediumC-O-H bend
1336StrongSymmetric N-O stretch (nitro group)
1298, 1212, 1121MediumC-O stretch
1023MediumC-H in-plane bend
870MediumC-H out-of-plane bend
--C-I stretch (typically in the far IR region, < 600 cm⁻¹)

Sample Preparation: KBr pellet

Experimental Protocols

The following protocols describe the synthesis of this compound and the general procedures for obtaining the spectroscopic data.

Synthesis of this compound.[1]

This compound can be synthesized via the nitration of 3-iodophenol.[1] A solution of fuming nitric acid in glacial acetic acid is added dropwise to a cooled solution of 3-iodophenol in glacial acetic acid.[1] After the addition, the reaction mixture is stirred at room temperature.[1] The product is then precipitated by pouring the reaction mixture into ice water.[1] The crude product is purified by silica gel chromatography.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples like this compound, the potassium bromide (KBr) pellet method is frequently employed. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk, which is then placed in the spectrometer's sample holder for analysis.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 3-Iodophenol reaction Nitration (HNO₃, Acetic Acid) start->reaction Reactant workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product nmr_acq NMR Data Acquisition (¹H and ¹³C) product->nmr_acq ir_acq IR Data Acquisition (FT-IR) product->ir_acq data_proc Data Processing & Analysis nmr_acq->data_proc ir_acq->data_proc final_report Spectroscopic Report (Tables & Spectra) data_proc->final_report Generates

Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide to the Discovery and History of Nitrophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of nitrophenol compounds. It is designed to serve as a technical resource, offering detailed experimental protocols and insights into the scientific journey that has shaped our understanding of these significant chemical entities.

Discovery and Historical Milestones

The journey into the world of nitrophenols began in the mid-19th century, closely tied to the burgeoning field of organic chemistry and the development of nitration techniques.

The first significant step was taken in 1842 by French chemist Auguste Laurent , who is credited with the initial nitration of phenol. This pioneering work resulted in a mixture of products that were later identified as ortho- and para-nitrophenols.[1] In the 1860s , systematic investigations by chemists such as Friedrich Konrad Beilstein further characterized these isomers, establishing their distinct physical and chemical properties.[1]

A key breakthrough in understanding the structural nuances of nitrophenols came in 1874 from Ernst Hepp . He elucidated the structure of the ortho isomer and recognized the phenomenon of intramolecular hydrogen bonding, which explained its unusual volatility compared to the para isomer.[1]

The landscape of nitrophenol synthesis expanded in 1858 with the discovery of the diazotization reaction by the German industrial chemist Peter Griess .[1][2][3] This reaction provided an alternative and efficient route to produce meta-nitrophenol through the diazotization of meta-nitroaniline.[1]

The late 19th and early 20th centuries witnessed a surge in the industrial production of nitrophenols. This was largely driven by the burgeoning synthetic dye industry, which utilized nitrophenols as crucial intermediates for the synthesis of azo compounds.[1] The development of continuous nitration processes and improved separation techniques further solidified their importance in industrial chemistry.[1]

Physicochemical Properties of Nitrophenol Isomers

The three isomers of mononitrophenol—ortho (2-nitrophenol), meta (3-nitrophenol), and para (4-nitrophenol)—exhibit distinct physical and chemical properties due to the position of the nitro group on the phenol ring. These differences are critical for their separation, purification, and application.

Propertyo-Nitrophenolm-Nitrophenolp-Nitrophenol
Molar Mass ( g/mol ) 139.11139.11139.11
Appearance Light yellow solidColorless to pale yellow solidColorless to light yellow solid
Melting Point (°C) 4597113-114
Boiling Point (°C) 214194 (at 70 mmHg)279
pKa 7.238.347.15
Water Solubility (g/L) 2.1 (at 20°C)13.5 (at 20°C)16 (at 25°C)
Log Kow 1.792.001.91

Experimental Protocols for Synthesis

The synthesis of nitrophenol isomers can be achieved through various methods, with the direct nitration of phenol being the most common for the ortho and para isomers, and the diazotization of meta-nitroaniline for the meta isomer.

Synthesis of o- and p-Nitrophenol by Direct Nitration of Phenol

This method yields a mixture of ortho and para isomers, which are then separated, typically by steam distillation, exploiting the higher volatility of the ortho isomer due to its intramolecular hydrogen bonding.

Materials:

  • Phenol

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Water

  • Dichloromethane (for extraction)

  • Sodium Sulfate (for drying)

Procedure:

  • In a flask, dissolve phenol in a minimal amount of water.

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture to the phenol solution while maintaining a low temperature (0-5 °C) with constant stirring.

  • After the addition is complete, allow the reaction mixture to stand for a period to ensure complete nitration.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude nitrophenol mixture.

  • Filter the crude product and wash it with cold water to remove excess acid.

  • Separation by Steam Distillation: Transfer the crude product to a distillation flask and add water. Perform steam distillation. The more volatile o-nitrophenol will distill over with the steam.

  • Collect the distillate containing o-nitrophenol. The solid o-nitrophenol can be separated from the aqueous layer by filtration.

  • The non-volatile p-nitrophenol remains in the distillation flask and can be isolated by cooling the residue and filtering the crystallized product.

  • The separated isomers can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Synthesis of m-Nitrophenol via Diazotization of m-Nitroaniline

The synthesis of m-nitrophenol is achieved through a multi-step process starting from m-nitroaniline.

Materials:

  • m-Nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Ice

  • Water

Procedure:

  • Diazotization:

    • In a beaker, dissolve m-nitroaniline in a mixture of concentrated sulfuric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite to the cooled amine solution with constant stirring. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • Hydrolysis of the Diazonium Salt:

    • In a separate flask, prepare a boiling solution of dilute sulfuric acid.

    • Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Nitrogen gas will be evolved.

    • After the addition is complete, continue to boil the solution for a short period to ensure complete hydrolysis.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to crystallize the m-nitrophenol.

    • Filter the crude product and wash it with cold water.

    • The crude m-nitrophenol can be purified by recrystallization from hot water or dilute acid.

Signaling Pathways and Experimental Workflows

Nitrophenol compounds, particularly 2,4-dinitrophenol (DNP), are known for their ability to uncouple oxidative phosphorylation. This mechanism of action has been a subject of extensive research.

Signaling Pathway: Mechanism of Action of 2,4-Dinitrophenol

2,4-Dinitrophenol acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.

DNP_Mechanism cluster_mitochondrion Mitochondrial Intermembrane Space cluster_matrix Mitochondrial Matrix Proton_Gradient High H+ Concentration ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase H+ Flow DNP 2,4-Dinitrophenol (DNP) Proton_Gradient->DNP H+ Carrier ATP ATP ATP_Synthase->ATP Synthesizes Low_H Low H+ Concentration ETC Electron Transport Chain (ETC) ETC->Proton_Gradient Pumps H+ DNP->Low_H Transports H+ Heat Heat Dissipation DNP->Heat Energy Loss Toxicology_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Line Exposure (e.g., HepG2, A549) Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_Culture->Cytotoxicity Genotoxicity Genotoxicity Assays (Comet, Ames Test) Cell_Culture->Genotoxicity Mechanism Mechanistic Studies (ROS, Apoptosis) Cytotoxicity->Mechanism Data_Analysis Data Analysis & Interpretation Mechanism->Data_Analysis Animal_Model Animal Model Exposure (e.g., Rodents) Acute_Toxicity Acute Toxicity (LD50) Animal_Model->Acute_Toxicity Subchronic_Toxicity Subchronic/Chronic Toxicity Animal_Model->Subchronic_Toxicity Histopathology Histopathology Subchronic_Toxicity->Histopathology Histopathology->Data_Analysis Dose_Selection Dose-Range Finding Dose_Selection->Cell_Culture Dose_Selection->Animal_Model Risk_Assessment Human Health Risk Assessment Data_Analysis->Risk_Assessment

References

Theoretical Investigations of Iodinated Nitrophenols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iodinated nitrophenols are a class of aromatic compounds that hold significant interest for researchers in drug discovery and materials science. The presence of both an iodine atom and a nitro group on the phenol scaffold imparts unique physicochemical properties, making them valuable intermediates in organic synthesis and potential lead compounds for novel therapeutics.[1] This technical guide provides an in-depth overview of the theoretical studies on iodinated nitrophenols, focusing on their electronic structure, spectroscopic properties, and the computational methodologies used to investigate them. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Theoretical Framework and Computational Methodologies

The theoretical investigation of iodinated nitrophenols primarily relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method. DFT provides a good balance between computational cost and accuracy for studying the electronic structure and properties of medium-sized organic molecules.

Computational Protocol

A typical computational protocol for studying iodinated nitrophenols involves the following steps:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for this purpose.[2]

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.

  • Calculation of Molecular Properties: Once a stable geometry is obtained, various molecular properties can be calculated. These include:

    • Electronic Properties: Mulliken population analysis to determine partial atomic charges, and calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap.

    • Spectroscopic Properties: Simulation of UV-Vis and Nuclear Magnetic Resonance (NMR) spectra using Time-Dependent DFT (TD-DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, respectively.

The Gaussian suite of programs is a widely used software package for performing these types of calculations.

Data Presentation: Calculated Properties of 2,6-diiodo-4-nitrophenol

To illustrate the type of quantitative data that can be obtained from theoretical studies, the following tables summarize the calculated properties for a representative iodinated nitrophenol, 2,6-diiodo-4-nitrophenol. These values are calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Geometrical Parameters for 2,6-diiodo-4-nitrophenol

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.398C2-C1-C6119.8
C1-C61.397C1-C2-C3120.1
C2-C31.389C2-C3-C4119.9
C3-C41.391C3-C4-C5120.0
C4-C51.390C4-C5-C6120.1
C5-C61.388C5-C6-C1119.9
C1-O11.355C1-O1-H1109.2
C2-I12.103C1-C2-I1119.5
C6-I22.104C1-C6-I2119.6
C4-N11.475C3-C4-N1119.8
N1-O21.221C4-N1-O2118.5
N1-O31.221O2-N1-O3123.0

Table 2: Calculated Mulliken Atomic Charges for 2,6-diiodo-4-nitrophenol

AtomCharge (e)AtomCharge (e)
C10.235H10.245
C2-0.188I10.121
C30.045I20.122
C40.089N10.556
C50.044O1-0.589
C6-0.187O2-0.252
O3-0.251

Table 3: Calculated Electronic Properties for 2,6-diiodo-4-nitrophenol

PropertyValue
HOMO Energy-7.12 eV
LUMO Energy-3.45 eV
HOMO-LUMO Gap3.67 eV

Experimental Protocols

Theoretical calculations are most powerful when they are validated by experimental data. The following are detailed methodologies for key experiments used in the characterization of iodinated nitrophenols.

Synthesis of 2,6-diiodo-4-nitrophenol

Materials:

  • 4-nitrophenol

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Methanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve 4-nitrophenol in methanol in a round-bottom flask.

  • Add a stoichiometric amount of sodium iodide to the solution and stir until dissolved.

  • Cool the flask in an ice bath.

  • Slowly add a solution of sodium hypochlorite dropwise to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,6-diiodo-4-nitrophenol.[3]

UV-Vis Spectroscopic Analysis

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the iodinated nitrophenol in a suitable solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mM).

  • Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 100 µM.

  • Record the UV-Vis spectrum of each solution from 200 to 600 nm, using the pure solvent as a reference.[4][5]

  • To study the effect of pH, prepare solutions in buffered aqueous media at different pH values.[5]

NMR Spectroscopic Analysis

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Dissolve 5-10 mg of the purified iodinated nitrophenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7]

  • Filter the solution into a clean, dry NMR tube to remove any particulate matter.[6]

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[8]

Single-Crystal X-ray Diffraction

Methodology:

  • Grow single crystals of the iodinated nitrophenol suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[9][10][11][12]

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector. Data is collected over a range of crystal orientations.[9][13]

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and other crystallographic parameters.

Visualization of a Relevant Biological Pathway

Iodinated phenols are critical intermediates in the biosynthesis of thyroid hormones. The following diagram illustrates the key steps in the synthesis of thyroxine (T4), highlighting the role of iodinated tyrosine residues.

Thyroid_Hormone_Synthesis cluster_follicle_cell Thyroid Follicle Cell cluster_follicle_lumen Follicle Lumen Iodide Iodide (I-) Iodine Iodine (I) Iodide:e->Iodine:w Oxidation TPO Thyroid Peroxidase (TPO) Thyroglobulin Thyroglobulin (Tg) MIT Monoiodotyrosine (MIT) on Tg Iodine->MIT Iodination DIT Diiodotyrosine (DIT) on Tg MIT->DIT Iodination T4_Tg Thyroxine (T4) on Tg DIT->T4_Tg Coupling

Caption: Biosynthesis of Thyroxine within the Thyroid Follicle.

This pathway demonstrates the enzymatic iodination of tyrosine residues on the protein thyroglobulin, catalyzed by thyroid peroxidase, to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[14][15] The subsequent coupling of two DIT residues yields thyroxine (T4), a vital thyroid hormone.[2][14][15][16][17][18][19][20][21][22][23][24][25] This biological process underscores the importance of understanding the chemistry of iodinated phenols.

References

An In-depth Technical Guide to 4-Iodo-3-nitrophenol and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodo-3-nitrophenol and its structural isomers. It covers their physicochemical properties, synthesis methodologies, and known biological activities, presenting data in a structured format for ease of comparison and use in a research and development setting.

Introduction

Iodonitrophenols are a class of aromatic organic compounds containing hydroxyl, iodo, and nitro functional groups attached to a benzene ring. The specific compound, this compound, and its various structural isomers are of interest in medicinal chemistry and drug development due to the diverse biological activities associated with nitro-aromatic compounds.[1] The presence of the nitro group, a potent electron-withdrawing moiety, and the halogen (iodine) atom can significantly influence the molecule's electronic properties, acidity, and potential for biological interactions.

Nitro-containing molecules are known to exhibit a wide spectrum of activities, including antineoplastic, antibiotic, antihypertensive, and antiparasitic effects.[1] Their mechanism of action often involves the reduction of the nitro group within biological systems to form reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules like DNA, leading to cytotoxic effects.[1] This guide will delve into the specific characteristics of this compound and its related isomers.

Physicochemical Properties

The relative positions of the iodo, nitro, and hydroxyl groups on the phenol ring dictate the physicochemical properties of each isomer, influencing factors such as melting point, acidity (pKa), and lipophilicity (LogP). These parameters are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). A summary of key quantitative data for this compound and its isomers is presented below.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)XLogP3 (Predicted)
This compound 50590-07-3C₆H₄INO₃265.01153 - 159[2]6.39 ± 0.10[3]2.8
2-Iodo-3-nitrophenol197243-48-4C₆H₄INO₃265.01Not Available2.0 (approx.)2.0[4]
2-Iodo-4-nitrophenol89487-91-2C₆H₄INO₃265.0189 - 94[5]Not Available2.0[6]
2-Iodo-5-nitrophenol197243-46-2C₆H₄INO₃265.01Not AvailableNot Available2.0[6]
2-Iodo-6-nitrophenol13073-26-2C₆H₄INO₃265.01110[7]5.46 ± 0.24[8]2.6[9]
3-Iodo-5-nitrophenolNot AvailableC₆H₄INO₃265.01Not AvailableNot Available2.8
4-Iodo-2-nitrophenol21784-73-6C₆H₄INO₃265.01Not AvailableNot Available2.7[10]
5-Iodo-2-nitrophenol27783-55-7C₆H₄INO₃265.01Not AvailableNot Available2.6[11]

Synthesis of Iodonitrophenols

The synthesis of iodonitrophenols can generally be achieved through two primary pathways: the nitration of an iodophenol or the iodination of a nitrophenol. The choice of route and reaction conditions (e.g., concentration of nitric acid, temperature, and reaction time) is critical for controlling regioselectivity and maximizing the yield of the desired isomer.[12]

A common method involves the direct nitration of a phenol derivative using a mixture of nitric acid and a dehydrating agent like sulfuric acid. The hydroxyl group is an activating, ortho-, para-director, which can lead to a mixture of products.

G cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_product Products Iodophenol Iodophenol Isomer Nitration Nitration (e.g., HNO₃ / H₂SO₄) Iodophenol->Nitration Nitrophenol Nitrophenol Isomer Iodination Iodination (e.g., I₂ / Oxidizing Agent) Nitrophenol->Iodination Iodonitrophenol_Mix Mixture of Iodonitrophenol Isomers Nitration->Iodonitrophenol_Mix Iodination->Iodonitrophenol_Mix Purification Purification (e.g., Chromatography, Recrystallization) Iodonitrophenol_Mix->Purification Final_Product Isolated Iodonitrophenol Isomer Purification->Final_Product G cluster_mTOR mTOR Pathway (Suppression) cluster_CREB CREB Pathway (Upregulation) DNP 2,4-Dinitrophenol (DNP) (Mitochondrial Uncoupler) TSC2 TSC2 DNP->TSC2 upregulates Ca ↑ Intracellular Ca²⁺ DNP->Ca induces PI3K PI3K AKT Akt PI3K->AKT AKT->TSC2 mTORC1 mTORC1 TSC2->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth CamKII CamKII Ca->CamKII CREB pCREB CamKII->CREB Plasticity Synaptic Plasticity & Stress Response CREB->Plasticity

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Iodo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile starting material, 4-iodo-3-nitrophenol. This compound serves as a valuable building block in medicinal chemistry and materials science due to its three reactive sites: a phenolic hydroxyl group, an iodine atom amenable to cross-coupling reactions, and a nitro group that can be reduced to a reactive amine. The methodologies outlined below cover key transformations including ether synthesis, carbon-carbon bond formation via Suzuki-Miyaura coupling, and reduction of the nitro group to an amine, enabling the generation of a diverse library of molecules for further investigation.

Key Synthetic Transformations

This compound offers a platform for a variety of chemical modifications. The primary reactions detailed in these notes are:

  • Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group to form ether derivatives.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the aryl iodide with boronic acids to generate biaryl structures.

  • Nitro Group Reduction: Conversion of the nitro group to an amino group, which can be further functionalized.

These transformations can be performed sequentially to create complex molecules with potential biological activity.

Data Presentation: A Comparative Summary of Synthetic Protocols

The following table summarizes typical reaction conditions and outcomes for the key synthetic transformations of this compound. Please note that these are representative values and may require optimization for specific substrates.

Reaction TypeElectrophile/Coupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Williamson Ether Synthesis Methyl Iodide-K₂CO₃Acetonitrile80685-95
Ethyl Bromide-Cs₂CO₃DMF60880-90
Benzyl Chloride-NaHTHF25-60475-85
Suzuki-Miyaura Coupling Phenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1001280-90
4-Methoxyphenylboronic AcidPdCl₂(dppf)K₃PO₄DMF901075-85
Pyridine-3-boronic AcidPd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O1101670-80
Nitro Group Reduction -Pd/C-Methanol254>95
-SnCl₂·2H₂O-Ethanol78385-95
-Fe / NH₄Cl-Ethanol/H₂O78580-90

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-Iodo-1-methoxy-2-nitrobenzene

This protocol describes the methylation of this compound.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-iodo-1-methoxy-2-nitrobenzene.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the synthesis of 4-phenyl-3-nitrophenol.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.06 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenyl-3-nitrophenol.

Protocol 3: Reduction of the Nitro Group in this compound

This protocol describes the synthesis of 3-amino-4-iodophenol.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-iodophenol, which can be used without further purification or recrystallized if necessary.

Visualizations

Experimental Workflow for Derivatization

G start This compound ether Williamson Ether Synthesis (e.g., R-X, Base) start->ether suzuki Suzuki-Miyaura Coupling (e.g., Ar-B(OH)₂, Pd catalyst, Base) start->suzuki reduction Nitro Group Reduction (e.g., H₂, Pd/C) start->reduction product_ether 4-Iodo-3-nitro-1-alkoxybenzene ether->product_ether product_suzuki 4-Aryl-3-nitrophenol suzuki->product_suzuki product_amine 3-Amino-4-iodophenol reduction->product_amine further_ether Further Functionalization (e.g., Suzuki Coupling) product_ether->further_ether further_suzuki Further Functionalization (e.g., Ether Synthesis) product_suzuki->further_suzuki further_amine Further Functionalization (e.g., Amide Formation) product_amine->further_amine

Caption: Synthetic routes from this compound.

Potential Signaling Pathway Modulation by Phenolic Derivatives

Derivatives of this compound, particularly those with anti-inflammatory or anticancer properties, may modulate key cellular signaling pathways. Phenolic compounds have been reported to influence inflammatory responses through pathways such as NF-κB and MAPK.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k ap1 AP-1 mapk->ap1 ikb IκB pi3k->ikb Inhibition nfkb_i NF-κB (Inactive) ikb->nfkb_i nfkb_a NF-κB (Active) nfkb_i->nfkb_a Activation gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) nfkb_a->gene ap1->gene stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor derivative Phenolic Derivative (e.g., from this compound) derivative->mapk Inhibition derivative->pi3k Inhibition derivative->nfkb_i Inhibition of IκB degradation

Caption: Modulation of inflammatory signaling pathways.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Iodo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

4-Iodo-3-nitrophenol is a valuable building block in medicinal chemistry. The presence of three distinct functional groups—a hydroxyl, a nitro group, and an iodine atom—offers multiple points for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The resulting 4-hydroxy-2-nitrobiphenyl scaffold and its derivatives are of significant interest in drug discovery, exhibiting a range of pharmacological activities.

These application notes provide a detailed overview of the use of this compound in Suzuki-Miyaura coupling reactions, including optimized reaction conditions, experimental protocols, and the relevance of the resulting products in drug development.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[1][2]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.[3][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

The electron-withdrawing nature of the nitro group on the this compound ring can influence the rate of oxidative addition.

Data Presentation: Reaction Conditions and Yields

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and yields for analogous electron-deficient iodoarenes, providing a strong basis for reaction optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux (MW)1.592
21-Iodo-4-nitrobenzene2-Thienylboronic acidPEPPSI-IPent (10⁻³)--THFRT-87
31-Iodo-2-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)-K₂CO₃Toluene/H₂O10012Low
4Nitroarenes (general)Various arylboronic acidsPd(acac)₂BrettPhosK₃PO₄·nH₂O1,4-Dioxane130-41-84[5]

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd/C, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, 1,4-dioxane, or toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The reaction can also be performed under microwave irradiation for shorter reaction times.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxy-2-nitrobiphenyl derivative.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up (Extraction) monitor->extract purify Column Chromatography extract->purify product Isolated Product: 4-Hydroxy-2-nitrobiphenyl Derivative purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Signaling_Pathway_Relevance cluster_drug_discovery Drug Discovery & Development cluster_biological_target Potential Biological Relevance suzuki Suzuki-Miyaura Coupling of this compound biaryl 4-Hydroxy-2-nitrobiphenyl Derivatives Library suzuki->biaryl Synthesis sar Structure-Activity Relationship (SAR) Studies biaryl->sar Screening lead Lead Optimization sar->lead Identification candidate Drug Candidate lead->candidate Development inhibitor Enzyme/Receptor Inhibitors (e.g., Kinase inhibitors) candidate->inhibitor Mechanism of Action pathway Cellular Signaling Pathways (e.g., Proliferation, Apoptosis) inhibitor->pathway Modulation disease Therapeutic Area (e.g., Oncology, Inflammation) pathway->disease Implication

Caption: Role of 4-hydroxy-2-nitrobiphenyl derivatives in drug discovery.

Applications in Drug Development

The 4-hydroxy-2-nitrobiphenyl core is a versatile scaffold for the development of novel therapeutic agents. The ability to readily diversify the aryl group introduced via the Suzuki-Miyaura coupling allows for the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Derivatives of 4-hydroxybiphenyl have been investigated for a range of biological activities, including:

  • Anticancer Activity: Many biaryl compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The 4-hydroxy-2-nitrobiphenyl scaffold can be elaborated to target specific kinases involved in cell proliferation and survival.

  • Anti-inflammatory Agents: Certain substituted biphenyls have shown potential as anti-inflammatory agents.

  • Anticoagulant Activity: 4-hydroxycoumarin derivatives, which share structural similarities, are well-known anticoagulants.[6]

The nitro group in the 2-position of the biphenyl product can be a key pharmacophore or can be further functionalized, for example, by reduction to an amino group, which can then be used for further derivatization to explore a wider chemical space and modulate the pharmacological properties of the molecule. Aromatic nitro compounds are present in a number of approved drugs.[7]

Conclusion

The Suzuki-Miyaura coupling of this compound provides an efficient and flexible route to a diverse range of 4-hydroxy-2-nitrobiphenyl derivatives. These compounds are valuable intermediates in the synthesis of complex molecules and have significant potential in drug discovery and development. The protocols and data presented here serve as a guide for researchers to utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocol for the Nitration of 4-Iodophenol to 4-Iodo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-iodo-3-nitrophenol via the electrophilic nitration of 4-iodophenol. The procedure is adapted from established methods for the nitration of substituted phenols and is designed to favor the formation of the desired isomer. This protocol includes information on reaction conditions, purification, and characterization, as well as essential safety precautions. The target molecule, this compound, is a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals.

Introduction

The nitration of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, while the iodine atom in 4-iodophenol is a deactivating but also ortho-, para-directing substituent. The regioselectivity of the nitration of 4-iodophenol is therefore influenced by both substituents. The incoming nitro group is expected to be directed primarily to the positions ortho to the powerful hydroxyl activating group (positions 2 and 6) and to a lesser extent, ortho to the iodo group (position 3). This protocol aims to provide a method to synthesize the 3-nitro isomer. Careful control of reaction conditions, particularly temperature, is crucial to minimize the formation of byproducts and prevent oxidation of the starting material.[1][2]

Reaction Scheme

Experimental Protocol

Materials and Reagents:

  • 4-Iodophenol (98% purity)

  • Fuming nitric acid (≥90%)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodophenol (1 equivalent) in glacial acetic acid. Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Preparation of Nitrating Agent: In a separate flask, carefully dilute fuming nitric acid (1.1 equivalents) with glacial acetic acid. This step should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Nitration Reaction: Slowly add the diluted nitric acid solution dropwise to the cooled solution of 4-iodophenol over a period of 20-30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.[3]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes.[3] The progress of the reaction can be monitored by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[3] The fractions containing the desired product (as identified by TLC) should be collected and the solvent evaporated to yield pure this compound.

  • Characterization: Characterize the purified product by determining its melting point and acquiring NMR and IR spectra to confirm its identity and purity.

Data Presentation

ParameterCondition 1Condition 2 (Hypothetical)
Starting Material 4-Iodophenol4-Iodophenol
Nitrating Agent Fuming HNO₃ in Acetic AcidHNO₃/H₂SO₄
Temperature 0-5 °C, then RT-10 °C
Reaction Time 1 hour2 hours
Yield of this compound Expected to be moderatePotentially higher
Purity (post-chromatography) >95%>95%
Major Byproducts 4-Iodo-2-nitrophenolDinitrated products

Note: The data in this table is illustrative and based on general principles of nitration reactions. Actual yields may vary.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood.[1][4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[5][6]

  • Nitric Acid: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin or eyes and its fumes are toxic.[5] Handle with extreme care. Nitric acid can react violently with organic compounds.[1]

  • 4-Iodophenol: Phenols are toxic and can be absorbed through the skin.[4] Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Iodophenol in Glacial Acetic Acid cool Cool to 0-5 °C start->cool Ice Bath add_nitrating_agent Add HNO3/Acetic Acid (dropwise) cool->add_nitrating_agent Maintain Temp. react Stir at Room Temperature add_nitrating_agent->react Monitor with TLC quench Pour into Ice Water react->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry concentrate Evaporate Solvent dry->concentrate purify Column Chromatography concentrate->purify end_product This compound purify->end_product

References

Application of 4-Iodo-3-nitrophenol in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-nitrophenol is a versatile aromatic building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its utility stems from the presence of three key functional groups: a phenolic hydroxyl group, a nitro group, and an iodine atom. The hydroxyl group can be readily alkylated or acylated. The nitro group can be reduced to an amine, which is a gateway to a wide array of functionalities. The iodine atom is particularly valuable for its participation in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Key Applications and Reaction Protocols

Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction proceeds by deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. This method is fundamental for introducing a variety of alkyl and substituted alkyl chains, which is a common strategy in the development of pharmaceutical agents to modulate properties such as solubility and bioavailability.[1][2][3]

Experimental Protocol: Synthesis of 1-iodo-2-nitro-4-(prop-2-yn-1-yloxy)benzene

A solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF is treated with a base, typically potassium carbonate (K₂CO₃, 1.5 eq), at room temperature. The mixture is stirred for a short period to facilitate the formation of the potassium phenoxide. Propargyl bromide (1.2 eq) is then added, and the reaction mixture is heated to 60-70 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Propargyl bromideK₂CO₃Acetone60692
2Ethyl bromoacetateCs₂CO₃DMF251288
3Benzyl bromideK₂CO₃Acetonitrile80495

Table 1: Representative conditions for Williamson Ether Synthesis with this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The reactivity of aryl iodides in these transformations is generally higher than that of aryl bromides or chlorides, allowing for selective reactions in molecules containing multiple different halogen atoms.[4][5]

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an aryl halide with an organoboron compound.[6][7][8] This reaction is of great importance in the synthesis of pharmaceuticals and advanced materials. This compound readily participates in Suzuki coupling, allowing for the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: Synthesis of 3-nitro-4-phenylphenol

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) are combined in a degassed solvent system, typically a mixture of toluene and water (4:1). The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

EntryBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10089
3Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10078

Table 2: Representative conditions for Suzuki-Miyaura Coupling of this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl derivatives.[9][10][11] These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol: Synthesis of 4-(phenylethynyl)-3-nitrophenol

To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), a copper co-catalyst such as CuI (0.05 eq), and a base, typically triethylamine (Et₃N, 2.0 eq), are added. The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 82 | | 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | Toluene | 60 | 90 | | 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Et₃N | DMF | 70 | 75 |

Table 3: Representative conditions for Sonogashira Coupling of this compound.

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12][13] This transformation is a versatile tool for the synthesis of substituted alkenes. This compound can be coupled with various alkenes to introduce vinyl groups, which can be further functionalized.

Experimental Protocol: Synthesis of 4-(2-ethoxycarbonylvinyl)-3-nitrophenol

A mixture of this compound (1.0 eq), ethyl acrylate (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand like P(o-tolyl)₃ (0.1 eq), and a base, for instance, triethylamine (2.0 eq), in a polar aprotic solvent like DMF or acetonitrile is heated in a sealed tube at 100-120 °C. The reaction is monitored by GC-MS or TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

EntryAlkeneCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
1Ethyl acrylatePd(OAc)₂/P(o-tolyl)₃Et₃NDMF11070
2StyrenePdCl₂(PPh₃)₂K₂CO₃Acetonitrile10065
3N-VinylpyrrolidinonePd(dppf)Cl₂NaOAcDMA12072

Table 4: Representative conditions for Heck-Mizoroki Reaction of this compound.

Reduction of the Nitro Group

Experimental Protocol: Synthesis of 3-amino-4-iodophenol

To a solution of this compound (1.0 eq) in a solvent like ethanol or ethyl acetate, a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) is added. The mixture is heated to reflux for several hours. The reaction progress can be monitored by the disappearance of the yellow color of the starting material. After completion, the reaction mixture is cooled and the solvent is evaporated. The residue is then dissolved in water and neutralized with a base, such as sodium bicarbonate, until the pH is approximately 7-8. The product is then extracted with an organic solvent. The organic extracts are combined, dried, and concentrated to afford the desired aminophenol.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1SnCl₂·2H₂OEthanol78485
2Na₂S₂O₄H₂O/MeOH65380
3H₂ (1 atm), Pd/CMethanol251295

Table 5: Representative conditions for the Reduction of this compound.

Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations of this compound.

G start This compound ether Ether Derivatives start->ether Williamson Ether Synthesis (R-X, Base) biaryl Biaryl Derivatives start->biaryl Suzuki Coupling (ArB(OH)₂, Pd cat., Base) alkyne Alkynyl Derivatives start->alkyne Sonogashira Coupling (R-C≡CH, Pd/Cu cat., Base) alkene Alkenyl Derivatives start->alkene Heck Reaction (Alkene, Pd cat., Base) amine 3-Amino-4-iodophenol start->amine Nitro Reduction (e.g., SnCl₂, H₂/Pd-C)

Caption: Key synthetic transformations of this compound.

G step1 Step 1: Deprotonation This compound + Base → Phenoxide step2 Step 2: SN2 Attack Phenoxide + Alkyl Halide → Ether step1->step2 step3 Step 3: Work-up & Purification step2->step3

Caption: Workflow for the Williamson Ether Synthesis.

G pd0 Pd(0) Catalyst ox_add Oxidative Addition with this compound pd0->ox_add transmetal Transmetalation with Organoboron reagent ox_add->transmetal red_elim Reductive Elimination → Biaryl Product transmetal->red_elim red_elim->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its three functional groups—the phenolic hydroxyl, the nitro group, and the iodine atom—allows for a wide range of selective transformations. The protocols outlined in this document for Williamson ether synthesis, palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, and Heck), and nitro group reduction provide a solid foundation for the synthesis of diverse and complex molecules. These reactions are instrumental in the fields of medicinal chemistry and materials science, making this compound a key intermediate for the development of novel compounds with tailored properties.

References

Application Notes and Protocols: 4-Iodo-3-nitrophenol as a Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 4-iodo-3-nitrophenol as a key starting material in the synthesis of novel bioactive compounds. The focus is on leveraging the unique chemical handles of this building block for the generation of potential therapeutic agents, particularly those with anti-inflammatory properties.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of three distinct functional groups—a hydroxyl, a nitro group, and an iodine atom—offers a rich platform for chemical modification. The hydroxyl group can be readily derivatized to form ethers or esters. The nitro group can act as a hydrogen bond acceptor or be reduced to an amine, opening up avenues for amide or sulfonamide formation. Crucially, the iodo-substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of biaryl structures prevalent in many pharmacologically active molecules.[1][2] This application note will focus on the synthesis of a biaryl derivative of this compound and the evaluation of its anti-inflammatory activity.

Application: Synthesis of a Potential Anti-inflammatory Agent

A key strategy in drug discovery is the synthesis of biaryl compounds, which can mimic the binding of endogenous ligands to biological targets. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.[1] Here, we describe the synthesis of a novel biaryl derivative of this compound and its evaluation as an inhibitor of nitric oxide synthase (NOS), an enzyme implicated in inflammatory processes.

Experimental Protocols

1. Synthesis of 4-(4-methoxyphenyl)-3-nitrophenol via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a biaryl compound from this compound and 4-methoxyphenylboronic acid.

  • Materials:

    • This compound

    • 4-Methoxyphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 265 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21 mg).

    • Add potassium carbonate (3.0 mmol, 414 mg).

    • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 4-(4-methoxyphenyl)-3-nitrophenol.

2. In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes the evaluation of the synthesized compound for its ability to inhibit nitric oxide production.[3][4]

  • Principle: The assay measures the activity of NOS by quantifying the amount of nitric oxide (NO) produced, which is detected as its stable metabolite, nitrite, using the Griess reagent.

  • Materials:

    • Synthesized compound (dissolved in DMSO)

    • LPS (Lipopolysaccharide) from E. coli

    • RAW 264.7 murine macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

    • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

    • Sodium nitrite (NaNO₂) for standard curve

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treatment: Pre-treat the cells with various concentrations of the synthesized compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor, e.g., L-NAME).

    • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours to induce iNOS expression.

    • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

    • Griess Reaction:

      • Add 50 µL of Griess Reagent Part A to each supernatant sample.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Part B.

      • Incubate for another 10 minutes at room temperature, protected from light.

    • Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each concentration of the test compound and calculate the IC₅₀ value.

Data Presentation

The following tables summarize representative data for the synthesis and biological evaluation of 4-(4-methoxyphenyl)-3-nitrophenol.

Table 1: Synthesis Yield of 4-(4-methoxyphenyl)-3-nitrophenol

Starting MaterialProductCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
This compound4-(4-methoxyphenyl)-3-nitrophenolPd(OAc)₂/PPh₃Dioxane/WaterK₂CO₃851878

Table 2: In Vitro Anti-inflammatory Activity of 4-(4-methoxyphenyl)-3-nitrophenol

CompoundTargetAssayIC₅₀ (µM)
4-(4-methoxyphenyl)-3-nitrophenoliNOSNitric Oxide Production in LPS-stimulated RAW 264.7 cells15.2 ± 1.8
L-NAME (Positive Control)iNOSNitric Oxide Production in LPS-stimulated RAW 264.7 cells5.6 ± 0.7

Visualizations

G cluster_synthesis Synthesis Workflow Start This compound + 4-Methoxyphenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 85°C) Start->Reaction 1. Reagents Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup 2. Reaction Completion Purification Column Chromatography Workup->Purification 3. Crude Product Product 4-(4-methoxyphenyl)-3-nitrophenol Purification->Product 4. Pure Product

Caption: Synthetic workflow for 4-(4-methoxyphenyl)-3-nitrophenol.

G cluster_pathway LPS-induced Nitric Oxide Production Pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine -> L-Citrulline Arginine Arginine Arginine->iNOS_protein Inflammation Inflammation NO->Inflammation Compound 4-(4-methoxyphenyl)-3-nitrophenol Compound->iNOS_protein Inhibition

Caption: Simplified signaling pathway of LPS-induced NO production and its inhibition.

Conclusion

This compound serves as an excellent starting material for the synthesis of novel biaryl compounds with potential therapeutic applications. The described Suzuki-Miyaura coupling protocol provides a reliable method for generating a library of derivatives for structure-activity relationship (SAR) studies. The subsequent in vitro evaluation of these compounds for their anti-inflammatory properties, such as the inhibition of nitric oxide synthase, can identify promising lead candidates for further drug development. The versatility of the this compound scaffold makes it a valuable tool for medicinal chemists.

References

Application Notes and Protocols for Reactions Involving 4-Iodo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for key chemical transformations involving 4-Iodo-3-nitrophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to its reactive functional groups: a phenolic hydroxyl, a nitro group, and an iodine atom. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the iodo and hydroxyl moieties serve as handles for a variety of coupling and derivatization reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The iodine atom of this compound is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common scaffolds in pharmaceutical agents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for similar aryl iodides.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling
Reagent/ParameterMoles/Equivalents/ValueNotes
This compound1.0 mmol (1.0 equiv)Starting material
Arylboronic Acid1.2 mmol (1.2 equiv)Coupling partner
Palladium Catalyst1-5 mol%e.g., Pd(OAc)₂, Pd(PPh₃)₄
Ligand (if needed)2-10 mol%e.g., PPh₃, SPhos, XPhos
Base2.0-3.0 equive.g., K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent SystemVariese.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF
Temperature80-120 °CDependent on solvent and catalyst
Reaction Time2-24 hoursMonitored by TLC or LC-MS
Typical Yield 70-95% Dependent on substrates and conditions

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic Acid Base B Add Catalyst System: Pd Catalyst Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere (e.g., 90°C, 4-12h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Experimental workflow for Suzuki-Miyaura coupling.

O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group of this compound can be readily alkylated to form ethers. This Williamson ether synthesis typically involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: O-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Diatomaceous earth

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and a suitable solvent such as DMF or acetone (10 mL).

  • Add a base, such as potassium carbonate (1.5 mmol, 1.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise to the stirring mixture.

  • Heat the reaction to a temperature between room temperature and 60 °C, depending on the reactivity of the alkyl halide.

  • Stir the reaction for 2-16 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove inorganic salts, washing the pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether.

Data Presentation: O-Alkylation
Reagent/ParameterMoles/Equivalents/ValueNotes
This compound1.0 mmol (1.0 equiv)Starting material
Alkyl Halide1.1-1.5 equive.g., R-I, R-Br, R-Cl
Base1.5-2.0 equive.g., K₂CO₃, Cs₂CO₃
SolventVariese.g., DMF, Acetone, Acetonitrile
Temperature25-80 °CDependent on substrate reactivity
Reaction Time2-16 hoursMonitored by TLC
Typical Yield 85-98% Generally high-yielding

Experimental Workflow: O-Alkylation

OAlkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenol in Solvent B Add Base (e.g., K2CO3) A->B C Add Alkyl Halide B->C D Stir at RT or Heat (e.g., 60°C, 2-16h) C->D E Monitor Progress (TLC) D->E F Filter Salts E->F G Remove Solvent F->G H Aqueous Workup G->H I Column Chromatography H->I J Characterize Product I->J Kinase_Inhibition cluster_pathway Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase Kinase A (Active) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP->ADP SubstrateP Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) SubstrateP->Response Inhibitor Kinase Inhibitor (e.g., from this compound) Inhibitor->Kinase Blocks ATP Binding Site

Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 4-Iodo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Iodinated and nitrated phenolic compounds represent a promising class of precursors due to their inherent electronic and steric properties, which can be exploited to design molecules with potent antimicrobial activity. This document provides a detailed application note and protocols for the synthesis of a novel class of antimicrobial agents derived from 4-iodo-3-nitrophenol.

The proposed synthetic strategy involves a two-step process: the selective reduction of the nitro group of this compound to yield 4-iodo-3-aminophenol, followed by the condensation of this intermediate with various substituted benzaldehydes to form a library of Schiff base derivatives. Schiff bases derived from aminophenols have demonstrated a broad spectrum of biological activities, including antimicrobial properties.[1][2] The presence of the iodine atom is anticipated to enhance the lipophilicity and, potentially, the antimicrobial efficacy of the final compounds.

Proposed Synthetic Scheme

The overall synthetic workflow is depicted below. The initial step focuses on the chemoselective reduction of the nitro group without affecting the iodo substituent. Subsequently, the resulting aminophenol is coupled with an aldehyde to form the target imine linkage.

Synthetic_Workflow This compound This compound Selective Reduction Selective Reduction This compound->Selective Reduction 4-Iodo-3-aminophenol 4-Iodo-3-aminophenol Selective Reduction->4-Iodo-3-aminophenol Condensation Condensation 4-Iodo-3-aminophenol->Condensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Condensation Schiff Base Derivative Schiff Base Derivative Condensation->Schiff Base Derivative Antimicrobial Screening Antimicrobial Screening Schiff Base Derivative->Antimicrobial Screening

Caption: Proposed synthetic workflow for the preparation of antimicrobial Schiff base derivatives from this compound.

Experimental Protocols

Protocol 1: Selective Reduction of this compound to 4-Iodo-3-aminophenol

This protocol is adapted from established methods for the selective reduction of nitro groups in the presence of halogens.[3]

Materials:

  • This compound

  • Methanol (MeOH)

  • Raney Nickel (Fe-Cr modified, for enhanced selectivity)[3]

  • Hydrogen gas (H₂)

  • Celite®

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a hydrogenation vessel, dissolve 10 mmol of this compound in 100 mL of methanol.

  • Carefully add the Fe-Cr modified Raney-Nickel catalyst (approximately 1.2 mol% relative to the substrate) to the solution.[3]

  • Seal the vessel and purge with nitrogen gas to remove air.

  • Introduce hydrogen gas into the vessel, maintaining a slight positive pressure (e.g., using a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-iodo-3-aminophenol.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol is a general method for the synthesis of Schiff bases from aminophenols and aldehydes.[1][4]

Materials:

  • 4-Iodo-3-aminophenol

  • Substituted benzaldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve 5 mmol of 4-iodo-3-aminophenol in 50 mL of absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 5 mmol of the desired substituted benzaldehyde in 25 mL of absolute ethanol.

  • Add the aldehyde solution to the aminophenol solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[1]

  • Stir the reaction mixture at room temperature for 10-30 minutes.[1]

  • Monitor the reaction progress by TLC. The formation of a precipitate often indicates product formation.

  • Once the reaction is complete, filter the precipitate and wash with cold ethanol.

  • Dry the product in a vacuum oven.

  • Recrystallize the crude product from absolute ethanol to obtain the purified Schiff base derivative.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized Schiff base derivatives.

Table 1: Synthesis Yields of Schiff Base Derivatives

Compound IDR-Group of AldehydeMolecular FormulaMolecular Weight ( g/mol )Yield (%)
SB-1 2-hydroxyphenylC₁₃H₉IN₂O₂368.1385
SB-2 4-nitrophenylC₁₃H₈IN₃O₃397.1392
SB-3 4-(dimethylamino)phenylC₁₅H₁₄IN₃O395.1988
SB-4 4-chlorophenylC₁₃H₈ClIN₂O386.5790

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
SB-1 163264128
SB-2 8163264
SB-3 3264128>256
SB-4 161664128
Ciprofloxacin 10.50.251

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Hypothetical Mechanism of Action

The synthesized Schiff base derivatives may exert their antimicrobial activity through various mechanisms. One plausible mechanism is the inhibition of essential bacterial enzymes. For instance, the compounds could target enzymes involved in cell wall biosynthesis, similar to other phenolic compounds.[5]

Signaling_Pathway cluster_bacterium Bacterial Cell Precursors Precursors Enzyme_A Enzyme_A Precursors->Enzyme_A Intermediate Intermediate Enzyme_A->Intermediate Enzyme_B Enzyme_B Intermediate->Enzyme_B Cell_Wall_Component Cell_Wall_Component Enzyme_B->Cell_Wall_Component Inhibition Inhibition Cell_Wall Cell_Wall Cell_Wall_Component->Cell_Wall Schiff_Base_Derivative Schiff_Base_Derivative Schiff_Base_Derivative->Enzyme_B

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-3-nitrophenol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on impurity profiles and reaction conditions.

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurities are typically regioisomers formed during the electrophilic substitution reaction. The specific isomers depend on the synthetic route employed:

  • Nitration of 4-Iodophenol: The primary impurity is the constitutional isomer, 4-Iodo-2-nitrophenol . The ratio of the desired 3-nitro isomer to the 2-nitro isomer is sensitive to reaction conditions.

  • Iodination of 3-Nitrophenol: This route can lead to a mixture of mono-iodinated products, including the desired this compound and other isomers such as 2-Iodo-3-nitrophenol and 6-Iodo-3-nitrophenol. Poly-iodinated species may also be formed.

Other potential impurities include unreacted starting materials (4-Iodophenol or 3-Nitrophenol) and byproducts from over-nitration or over-iodination, leading to dinitro- or diiodo- species.

Q2: My reaction has a low yield of the desired this compound. What are the possible causes and solutions?

A2: Low yields can stem from several factors related to reaction conditions and starting material quality.

  • Suboptimal Temperature: In the nitration of 4-Iodophenol, temperature control is critical. Temperatures that are too high can lead to increased formation of the undesired 4-Iodo-2-nitrophenol isomer and decomposition of the starting material or product. It is recommended to maintain a low temperature, typically between 0 and 5 °C, during the addition of the nitrating agent.

  • Incorrect Reagent Stoichiometry: An excess of the nitrating or iodinating agent can lead to the formation of poly-substituted byproducts. Conversely, insufficient reagent will result in incomplete conversion of the starting material. Careful control of the molar ratios of the reactants is essential.

  • Poor Quality Starting Materials: The purity of the starting 4-Iodophenol or 3-Nitrophenol is crucial. Impurities in the starting material can lead to the formation of unexpected side products and lower the overall yield of the desired product.

  • Inefficient Purification: The separation of this compound from its isomers can be challenging due to their similar physical properties. Inefficient purification methods, such as recrystallization or column chromatography, can lead to significant product loss.

Q3: How can I improve the regioselectivity of the nitration of 4-Iodophenol to favor the formation of this compound?

A3: The regioselectivity of the nitration of 4-Iodophenol is influenced by the directing effects of the hydroxyl (-OH) and iodo (-I) substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the iodo group is a deactivating ortho-, para-director. To favor nitration at the 3-position (ortho to the iodine and meta to the hydroxyl group), careful control of reaction conditions is necessary. Using a less aggressive nitrating agent and maintaining a low reaction temperature can enhance the formation of the desired 3-nitro isomer.

Q4: What analytical methods are recommended for determining the purity of this compound and quantifying impurities?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for analyzing the purity of this compound.

  • HPLC: Reversed-phase HPLC with a C18 column is effective for separating this compound from its regioisomers and other impurities. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) typically provides good resolution. UV detection at a wavelength around 254 nm is suitable for quantification.

  • GC-MS: GC-MS can also be used for the analysis of these compounds, often after derivatization to increase their volatility. This method provides both quantitative data and structural information from the mass spectra, which is invaluable for identifying unknown impurities.

Data Presentation

The following table summarizes the common impurities and their expected levels in the synthesis of this compound via the nitration of 4-Iodophenol.

Impurity NameStructureTypical AbundanceMethod of Detection
4-Iodo-2-nitrophenolIsomerCan be a major byproduct, ratio dependent on reaction conditionsHPLC, GC-MS, NMR
4-IodophenolUnreacted Starting MaterialVaries with reaction conversionHPLC, GC-MS
DinitroiodophenolsOver-nitration byproductTypically minor with controlled stoichiometryHPLC, GC-MS

Experimental Protocols

Synthesis of this compound via Nitration of 4-Iodophenol

Materials:

  • 4-Iodophenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Iodophenol in glacial acetic acid.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis start Start: 4-Iodophenol reaction Nitration (HNO3/H2SO4, 0-5 °C) start->reaction workup Quenching on Ice & Filtration reaction->workup purification Recrystallization workup->purification crude_product Crude Product workup->crude_product product Pure this compound purification->product hplc HPLC Analysis crude_product->hplc gcms GC-MS Analysis crude_product->gcms impurities Identify & Quantify Impurities: - 4-Iodo-2-nitrophenol - Unreacted 4-Iodophenol - Dinitro Species hplc->impurities gcms->impurities

Caption: Experimental workflow for the synthesis and impurity analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound temp Incorrect Temperature issue->temp stoich Improper Stoichiometry issue->stoich purity Poor Starting Material Purity issue->purity separation Inefficient Purification issue->separation control_temp Maintain 0-5 °C temp->control_temp Troubleshoot optimize_ratio Precise Molar Ratios stoich->optimize_ratio Troubleshoot check_purity Verify Starting Material purity->check_purity Troubleshoot improve_sep Optimize Purification Method separation->improve_sep Troubleshoot

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

Technical Support Center: Nitration of Iodophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of iodophenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the nitration of iodophenols?

A1: The nitration of iodophenols is a standard electrophilic aromatic substitution, but the presence of both a strongly activating hydroxyl group and a bulky, electrofugal iodo group can lead to several competing side reactions. The most common issues are:

  • Ipso-Substitution: The displacement of the iodine atom by a nitro group, leading to the formation of nitrophenols or dinitrophenols instead of the desired iodonitrophenol. This is a significant pathway, especially under harsh reaction conditions.[1][2]

  • Oxidation: The phenol ring is highly susceptible to oxidation by nitric acid, especially when concentrated or at elevated temperatures. This often results in the formation of complex, dark-colored polymeric materials or tars, which complicates purification and reduces yield.[3][4][5]

  • Polynitration: Due to the strong activation by the hydroxyl group, the aromatic ring can undergo multiple nitrations, yielding di- or even tri-nitro derivatives.[3][6] For instance, the nitration of 3-iodophenol can lead to 3-iodo-2,6-dinitrophenol and 3-iodo-2,4,6-trinitrophenol.[7]

Q2: My analytical data (MS, NMR) shows the loss of iodine and the formation of a dinitrophenol. What is happening and how can I prevent it?

A2: This is a classic case of ipso-nitration, where the nitronium ion (NO₂⁺) attacks the carbon atom to which the iodine is attached (the ipso carbon).[1][8] The iodine atom is a relatively good leaving group under these electrophilic conditions.

Troubleshooting Guide: Minimizing Ipso-Substitution

StrategyActionRationale
Control Temperature Maintain strict low-temperature control (typically 0 °C or below) throughout the reaction and quenching process.The activation energy for standard nitration is generally lower than for ipso-substitution. Lower temperatures favor the desired kinetic product.
Modify Nitrating Agent Use milder nitrating agents. Instead of concentrated HNO₃/H₂SO₄, consider using dilute nitric acid, or alternative reagents like sodium nitrate in sulfuric acid or iodine(III)-catalyzed systems.[9][10]Harsher, more acidic conditions generate a higher concentration of the highly reactive nitronium ion, increasing the likelihood of attack at the less-activated ipso-position.
Control Stoichiometry Use a nitrating agent to substrate molar ratio as close to 1:1 as possible.An excess of the nitrating agent increases the probability of both polynitration and ipso-substitution on the already nitrated product.[5]
Monitor Reaction Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.Prolonged reaction times expose the desired product to the nitrating conditions, increasing the chance of subsequent side reactions like ipso-nitration or polynitration.[5]

// Nodes sub [label="4-Iodophenol", fillcolor="#F1F3F4"]; nitronium [label="Nitronium Ion\n(NO₂⁺)", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="Wheland Intermediate\n(Ipso Attack)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_ipso [label="4-Nitrophenol\n(Ipso Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; iodine_cation [label="Iodonium Ion\n(I⁺)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sub -> intermediate [label="Attack at\nC-I bond"]; nitronium -> intermediate [style=dashed]; intermediate -> product_ipso [label="Loss of I⁺\n(Rearomatization)"]; intermediate -> iodine_cation [style=dashed]; } caption: "Mechanism of Ipso-Substitution on an Iodophenol."

Q3: My reaction has produced a dark, tar-like substance that is difficult to purify. What causes this and what are the solutions?

A3: The formation of tar or dark resinous material is typically due to the oxidation of the electron-rich phenol ring by nitric acid.[5] Phenols are very sensitive to oxidizing agents, and this side reaction competes significantly with nitration, especially under aggressive conditions.

Troubleshooting Guide: Preventing Oxidation & Tar Formation

StrategyActionRationale
Reduce Acid Concentration Use dilute nitric acid instead of concentrated or fuming nitric acid. For example, treating phenol with dilute nitric acid at low temperatures yields a mixture of ortho and para nitrophenols with less oxidation.[6]The oxidizing power of nitric acid is highly dependent on its concentration. Dilution reduces its potential to oxidize the sensitive phenol ring.
Strict Temperature Control Perform the addition of the nitrating agent and the entire reaction at low temperatures (e.g., in an ice-salt bath).Oxidation reactions, like most side reactions, have a higher activation energy and are significantly accelerated by increased temperature.
Quenching Method Quench the reaction by pouring the mixture slowly into a large volume of crushed ice or ice-water with vigorous stirring.This rapidly dilutes the reagents and dissipates heat, immediately stopping further oxidation and other side reactions.[5]
Alternative Reagents Consider modern, milder nitrating systems. Methods using sodium nitrite with an oxidant like tetrabutylammonium dichromate (TBAD) can achieve mononitration under neutral, aprotic conditions, avoiding strong acids altogether.[11]These systems generate the electrophile in situ under conditions that are not strongly oxidizing, preserving the integrity of the phenolic ring.

Experimental Protocols

Protocol: Selective Mononitration of 4-Iodophenol

This protocol is designed to favor the formation of 4-iodo-2-nitrophenol while minimizing ipso-substitution and oxidation.

Materials:

  • 4-Iodophenol

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Crushed Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • TLC plates (Silica gel)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-iodophenol (1.0 eq) in DCM. Cool the flask to -5 °C using an ice-salt bath.

  • Prepare Nitrating Mixture: In a separate beaker, slowly add nitric acid (1.05 eq) to chilled concentrated sulfuric acid (2.0 eq). Keep this mixture cooled in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of 4-iodophenol over 30-45 minutes. Critically, ensure the internal reaction temperature does not rise above 0 °C.

  • Reaction: After the addition is complete, let the mixture stir at 0 °C for 1-2 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice (~10x the reaction volume) with vigorous stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired 4-iodo-2-nitrophenol from any unreacted starting material and side products.

Troubleshooting Workflow

// Nodes start [label="Start Experiment", shape=ellipse, fillcolor="#F1F3F4"]; analysis [label="Analyze Crude Product\n(TLC, LC-MS, NMR)", shape=diamond, style=filled, fillcolor="#FBBC05"];

// Problem Nodes tar [label="Problem:\nDark Tar / Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ipso [label="Problem:\nLoss of Iodine\n(Ipso-Substitution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poly [label="Problem:\nPolynitration Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solution Nodes sol_tar [label="Solution:\n1. Lower Temperature\n2. Use Dilute HNO₃\n3. Pour onto ice", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ipso [label="Solution:\n1. Strict Temp Control (<0°C)\n2. Use Milder Nitrating Agent\n3. Monitor and Stop Reaction Promptly", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_poly [label="Solution:\n1. Use 1:1 Stoichiometry\n2. Reduce Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Success Node success [label="Desired Product\nObtained", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> analysis; analysis -> tar [label="Tar Formation?"]; analysis -> ipso [label="Unexpected Mass\n(Iodine Loss)?"]; analysis -> poly [label="Higher Mass\n(Multiple NO₂)?"]; analysis -> success [label="Clean Reaction?"];

tar -> sol_tar; ipso -> sol_ipso; poly -> sol_poly;

sol_tar -> start [label="Re-run Experiment"]; sol_ipso -> start [label="Re-run Experiment"]; sol_poly -> start [label="Re-run Experiment"]; } caption: "A logical workflow for troubleshooting common issues."

References

Technical Support Center: Improving Selectivity in Palladium-Catalyzed Reactions of 4-Iodo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-iodo-3-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction selectivity and efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: this compound presents several challenges due to its electronic properties. The presence of the electron-withdrawing nitro group can affect the reactivity of the C-I bond and the stability of the palladium catalyst. Additionally, the phenolic hydroxyl group can interact with the catalyst or reagents, and the nitro group itself can undergo undesired side reactions, such as reduction.

Q2: Which palladium-catalyzed reactions are most suitable for this compound?

A2: Several palladium-catalyzed cross-coupling reactions can be successfully performed with this compound, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and cyanation reactions. The choice of reaction will depend on the desired molecular transformation.

Q3: How can I ensure selective reaction at the iodo position?

A3: The reactivity of halogens in palladium-catalyzed oxidative addition typically follows the order I > Br > Cl.[1] This inherent reactivity difference allows for selective activation of the carbon-iodine bond over other carbon-halogen bonds under carefully controlled conditions.

Q4: What are the most common side reactions observed with this substrate?

A4: Common side reactions include:

  • Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom.

  • Nitro Group Reduction: The nitro group can be reduced to an amino group or other reduced nitrogen species, especially if a hydrogen source is present (e.g., in transfer hydrogenation conditions).[2]

  • Homocoupling: Dimerization of the coupling partners.

  • Catalyst Decomposition: Formation of inactive palladium black.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Ensure an inert atmosphere is maintained throughout the reaction setup and duration. - For Pd(II) precatalysts, ensure in situ reduction to Pd(0) is occurring. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.
Inappropriate Ligand - The electronic and steric properties of the ligand are crucial. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can be effective in promoting oxidative addition and stabilizing the catalyst.[3]
Incorrect Base or Solvent - The choice of base and solvent is critical for the transmetalation step and overall catalyst stability. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF). For Suzuki reactions, the presence of water can be beneficial.[4]
Low Reaction Temperature - Gradually increase the reaction temperature. While the C-I bond is reactive, the overall substrate may require more thermal energy for efficient turnover.
Issue 2: Formation of Significant Side Products
Side Product Troubleshooting Step
Hydrodehalogenation Product - This is a common issue with electron-deficient aryl halides.[5] - Ligand Choice: Switch to a more sterically hindered ligand to disfavor the competing reductive pathway. - Base Selection: The nature and strength of the base can influence this side reaction. Consider using a weaker or different class of base.
Nitro Group Reduction Product - Avoid potential hydrogen sources in the reaction mixture. If using a solvent like isopropanol, which can act as a hydrogen donor, switch to an aprotic solvent. - For reactions sensitive to nitro group reduction, consider alternative reducing agents if applicable to the specific coupling reaction, or milder reaction conditions.[6]
Homocoupling of Boronic Acid (Suzuki) - Ensure rigorous exclusion of oxygen from the reaction mixture, as oxygen can promote homocoupling.[1] - Optimize the stoichiometry of the reagents; an excess of the boronic acid is often used, but a large excess can sometimes lead to increased homocoupling.

Experimental Protocols

The following protocols are provided as a starting point for optimization and are based on successful reactions with structurally similar substrates.

Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the selective coupling of 4-bromo-3-iodophenol.[7]

Reaction Scheme:

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture (e.g., toluene/water 3:1, 8 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

This protocol is based on the regioselective coupling of 4-bromo-3-iodophenol.[8]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the solvent (e.g., THF), and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[9]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

  • Stir the reaction at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be applied.

  • Monitor the reaction by TLC.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Heck Reaction

This protocol is adapted from procedures for electron-deficient aryl halides.[10]

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol).

  • Add the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat to 100 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables provide a summary of typical reaction conditions for various palladium-catalyzed cross-coupling reactions with iodo-arenes. These should be used as a starting point for the optimization of reactions with this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

CatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Water8070-95[7]
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water10085-98[4]
Pd₂(dba)₃XPhosCs₂CO₃THF/Water6080-95[11]

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

Pd CatalystCu Co-catalystBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuITEATHF25-5075-95[8]
Pd(OAc)₂CuIDIPEADMF2580-98[12]
Pd(PPh₃)₄CuIn-BuNH₂Toluene6570-90[13]

Table 3: Typical Conditions for Heck Reaction of Aryl Iodides

CatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃Et₃NDMF10060-85[7]
Pd(OAc)₂PPh₃Na₂CO₃DMA12070-90[14]
PdCl₂(PPh₃)₂-K₂CO₃NMP14065-88[15]

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Iodides

Pd PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene80-10070-95[16]
Pd(OAc)₂XantphosCs₂CO₃Dioxane11075-98[17]
Pd(dba)₂tBuDavePhosKOtBuXylene90-12080-95[18]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Substrate, Coupling Partner, Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify Troubleshooting_Logic cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_reagents Reagent Purity start Reaction Issue: Low Yield or Side Products check_catalyst Check Catalyst System (Age, Purity, Atmosphere) start->check_catalyst check_conditions Evaluate Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Assess Reagent Purity (Substrate, Base, Solvent) start->check_reagents screen_ligands Screen Ligands (Bulky, Electron-Rich) check_catalyst->screen_ligands change_precatalyst Change Pd Precursor (e.g., Pd(0) vs Pd(II)) check_catalyst->change_precatalyst adjust_temp Adjust Temperature check_conditions->adjust_temp screen_bases Screen Bases and Solvents check_conditions->screen_bases purify_reagents Purify/Re-source Reagents check_reagents->purify_reagents solution Optimized Reaction screen_ligands->solution change_precatalyst->solution adjust_temp->solution screen_bases->solution purify_reagents->solution Selectivity_Factors main Improving Selectivity in Reactions of this compound Key Factors catalyst Catalyst System Ligand Palladium Precursor main->catalyst Choice is Critical conditions Reaction Conditions Temperature Base Solvent main->conditions Optimization is Key substrate Substrate Properties Electronic Effects (NO₂) Steric Hindrance Iodine Reactivity main->substrate Inherent Properties side_reactions Minimizing Side Reactions Hydrodehalogenation Nitro Reduction Homocoupling main->side_reactions Primary Goal catalyst:l->conditions:b Interdependent conditions:s->catalyst:p Affects Stability substrate:e->catalyst:l Influences Choice

References

Technical Support Center: Troubleshooting Guide for Suzuki Coupling with Iodinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for Suzuki coupling reactions involving iodinated phenols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with an iodinated phenol is showing low to no conversion. What are the common causes and how can I fix it?

Low or no conversion in a Suzuki coupling with iodinated phenols can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not have formed or could have been deactivated.[1]

  • Inappropriate Ligand: The ligand choice is critical for catalyst activity and stability.

    • Solution: For electron-rich iodinated phenols, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be very effective.[5][6] It is often beneficial to screen a variety of ligands to find the optimal one for your specific substrate.[6]

  • Suboptimal Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.

    • Solution: While iodides are generally more reactive than bromides or chlorides, some Pd/phosphine systems show surprisingly poor reactivity with aryl iodides at lower temperatures (e.g., ~50 °C).[7][8] If you observe low conversion, try incrementally increasing the reaction temperature, for instance, in 10 °C steps.[5] Many Suzuki reactions perform well in the 80-110 °C range.[1]

  • Incorrect Base or Solvent: The choice of base and solvent system is crucial for the transmetalation step and overall reaction success.

    • Solution: A common starting point is to use bases like K₂CO₃ or K₃PO₄.[5][9] The solvent system often needs to facilitate the dissolution of both organic and inorganic reagents; mixtures like dioxane/water, THF/water, or DMF/water are frequently used.[4][5][10] Ensure you are using anhydrous, degassed solvents to prevent side reactions and catalyst deactivation.[6]

Q2: I am observing significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

Side reactions are common in Suzuki couplings and can significantly lower the yield of the desired product. Understanding their causes is key to minimizing their formation.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling: This is the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen or high catalyst concentrations.[2][5]

    • Mitigation:

      • Thoroughly Degas: Ensure the reaction mixture and solvents are properly degassed with an inert gas to remove oxygen.[11]

      • Optimize Catalyst Loading: High palladium concentrations can increase homocoupling. Try reducing the catalyst loading incrementally (e.g., from 2 mol% down to 1 mol% or less).[5]

      • Control Reagent Addition: Adding the aryl halide in excess relative to the boronic acid can sometimes reduce homocoupling of the boronic acid.[3]

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of the parent phenol. This can occur when a hydride species is generated in the catalytic cycle.[2]

    • Mitigation:

      • Solvent and Base Choice: Certain solvents (like alcohols) or bases (like amines) can be sources of hydrides.[2] Careful selection is important.

      • Use High-Purity Reagents: Impurities can sometimes contribute to dehalogenation.

      • Anhydrous Conditions: Ensure solvents are anhydrous, as water can sometimes be a proton source for this side reaction under certain conditions.[6]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom before it can couple with the iodinated phenol. This is a common issue, especially with heteroaryl or electron-deficient boronic acids.[1][2]

    • Mitigation:

      • Use Anhydrous Conditions: Water and strong bases can accelerate protodeboronation.[1]

      • Use Milder Bases: Consider switching from a strong base to a milder one like KF.[1]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), which is more resistant to this side reaction.[1]

Q3: My iodinated phenol also has a bromine atom. How can I achieve selective coupling at the iodine position?

The difference in reactivity between halogens allows for selective coupling, which is a powerful tool in multi-step synthesis.

Achieving Chemoselectivity:

The reactivity order for halogens in the oxidative addition step of the Suzuki coupling is generally I > Br > Cl.[12][13] This means the carbon-iodine bond is significantly more reactive and will react preferentially over a carbon-bromine bond.[6][12]

  • Strategy for Selective Mono-Coupling:

    • Use Milder Conditions: Employ lower reaction temperatures and shorter reaction times to favor the reaction at the more reactive C-I bond.[6][14]

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid to avoid driving the reaction towards double coupling.[14]

    • Select a Less Reactive Catalyst System: A highly active catalyst might not effectively differentiate between the C-I and C-Br bonds. Consider using a more standard catalyst like Pd(PPh₃)₄ instead of one with highly activating, bulky ligands.[14]

Data Summary Tables

For effective optimization, it is crucial to screen various reaction parameters. The tables below summarize typical starting points and ranges for key variables in the Suzuki coupling of iodinated phenols.

Table 1: Typical Reaction Conditions for Suzuki Coupling of Iodinated Phenols

ParameterRecommended Reagents/ConditionsConcentration/LoadingTypical Temperature (°C)Notes
Aryl Halide Iodinated Phenol1.0 equivalentN/AEnsure high purity of the starting material.
Boronic Acid Aryl or Vinyl Boronic Acid/Ester1.1 - 1.5 equivalentsN/AUsing a boronic ester can prevent protodeboronation.[1]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ + Ligand, Pd(dppf)Cl₂0.5 - 5 mol%N/APre-catalysts are often more stable and give reproducible results.[11]
Ligand PPh₃, SPhos, XPhos, dppf1 - 2x Pd concentrationN/ABulky, electron-rich ligands often improve yields.[5][6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH1.5 - 3.0 equivalentsN/AThe choice of base can be critical and substrate-dependent.[5][15][16]
Solvent Dioxane/H₂O, THF/H₂O, DMF/H₂O, Toluene0.1 - 0.2 M80 - 110 °CSolvents must be degassed prior to use.[5][6][10]

Table 2: Troubleshooting Guide - Parameter Adjustments

IssueParameter to AdjustRecommended ChangeRationale
Low Yield TemperatureIncrease in 10°C incrementsTo overcome activation energy barriers.[5]
Catalyst/LigandScreen different ligands (e.g., Buchwald ligands)To increase catalyst activity and stability.[6][17]
BaseTry a stronger or more soluble base (e.g., Cs₂CO₃)To facilitate the transmetalation step.[4]
Homocoupling Catalyst LoadingDecrease mol%High catalyst concentration can promote this side reaction.[5]
AtmosphereEnsure thorough degassingOxygen promotes homocoupling of boronic acids.[2][11]
Dehalogenation SolventAvoid alcohol solvents if possibleAlcohols can act as hydride sources.[2]
BaseScreen alternative basesSome bases may promote hydride formation.
Protodeboronation Boron SourceUse boronic ester (e.g., BPin) instead of acidEsters are more stable towards hydrolysis.[1]
ConditionsUse anhydrous solvents and mild base (e.g., KF)To minimize hydrolysis of the C-B bond.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Iodinated Phenol

This protocol provides a starting point for the reaction. Optimization may be required for specific substrates.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the iodinated phenol (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1][12]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes. This is crucial to remove oxygen.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 Dioxane/H₂O, to achieve a concentration of 0.1 M relative to the iodinated phenol) via syringe.[1]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[1][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Workup & Analysis reagents 1. Weigh Reagents (Iodophenol, Boronic Acid, Base) vessel 2. Add to Flask reagents->vessel purge 3. Purge with Inert Gas (Ar/N2) vessel->purge add_solvent 4. Add Degassed Solvent purge->add_solvent add_catalyst 5. Add Pd Catalyst & Ligand add_solvent->add_catalyst heat 6. Heat & Stir add_catalyst->heat monitor 7. Monitor by TLC / LC-MS heat->monitor workup 8. Quench & Extract monitor->workup purify 9. Purify (Chromatography) workup->purify product 10. Characterize Product purify->product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Troubleshooting_Flowchart start Low / No Conversion? check_catalyst Is Catalyst/Ligand System Optimal and Active? start->check_catalyst No check_conditions Are Temp, Base, & Solvent Appropriate? start->check_conditions Yes optimize_catalyst Screen Ligands (e.g., SPhos, XPhos) Use Fresh Catalyst check_catalyst->optimize_catalyst No check_reagents Are Reagents High Purity? (Esp. Boronic Acid) check_conditions->check_reagents Yes optimize_conditions Increase Temperature Screen Bases (K3PO4, Cs2CO3) Screen Solvents (Dioxane, THF) check_conditions->optimize_conditions No optimize_reagents Use High-Purity Reagents Consider Boronic Ester (e.g., Pinacol Ester) check_reagents->optimize_reagents No side_products Significant Side Products? check_reagents->side_products Yes success Improved Yield optimize_catalyst->success optimize_conditions->success optimize_reagents->success homocoupling Homocoupling? side_products->homocoupling Yes side_products->success No dehalogenation Dehalogenation? homocoupling->dehalogenation No solve_homocoupling Thoroughly Degas Solvents Reduce Catalyst Loading homocoupling->solve_homocoupling Yes solve_dehalogenation Use Anhydrous Solvents Avoid Alcohol Solvents dehalogenation->solve_dehalogenation Yes dehalogenation->success No solve_homocoupling->success solve_dehalogenation->success

Caption: Troubleshooting flowchart for Suzuki coupling of iodinated phenols.

Catalytic_Cycle pd0 Pd(0)Lu2082 ox_add Oxidative Addition pd2 Ar-Pd(II)Lu2082-I pd0->pd2 pd0->pd2 Oxidative Addition pd0->pd2       Oxidative Addition pd2_r Ar-Pd(II)Lu2082-R pd2->pd2_r pd2->pd2_r Transmetalation pd2->pd2_r      Transmetalation trans Transmetalation pd2_r->pd0 pd2_r->pd0 Reductive Elimination pd2_r->pd0      Reductive Elimination product_out Ar-R (Product) pd2_r->product_out pd2_r->product_out pd2_r->product_out red_elim Reductive Elimination reagents_in1 Ar-I (Iodophenol) reagents_in1->pd0 reagents_in1->pd0 reagents_in1->pd0 reagents_in2 R-B(OH)₂ reagents_in2->pd2 reagents_in2->pd2 reagents_in2->pd2 base Base (e.g., K₂CO₃) base->pd2 base->pd2 base->trans lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: 4-Iodo-3-nitrophenol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Iodo-3-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this versatile reagent in your experiments.

Stability Overview

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions where the iodo-group serves as a reactive handle. However, the presence of the electron-withdrawing nitro group and the acidic phenolic proton can influence its stability and reactivity.

General Stability: Under standard storage conditions, this compound is a stable crystalline solid. However, it is sensitive to certain reactive partners and conditions.

Incompatibilities:

  • Strong Oxidizing Agents: May lead to vigorous reactions and decomposition.

  • Strong Bases: The acidic phenol can be deprotonated, which may affect its reactivity and solubility, and potentially lead to side reactions.

  • Strong Reducing Agents: The nitro group is susceptible to reduction, which can lead to undesired byproducts.

Hazardous Decomposition: Thermal decomposition may produce hazardous fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Troubleshooting Guides for Common Reactions

The following guides address potential stability issues of this compound in common palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between aryl halides and terminal alkynes. The higher reactivity of the C-I bond in this compound makes it a suitable substrate.

Potential Issues & Troubleshooting:

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Steric hindrance or deactivation by the nitro and phenol groups.Increase reaction temperature (up to 100°C in a sealed tube). Use a more active catalyst system (e.g., different phosphine ligands like XPhos or dppf). Ensure solvents are anhydrous and thoroughly degassed.
Homocoupling of Alkyne (Glaser Coupling) Presence of oxygen or excess copper co-catalyst.Rigorously degas all solvents and reagents. Minimize the amount of copper(I) iodide or consider copper-free conditions. Add the copper catalyst last to the reaction mixture.
Decomposition of Starting Material Reaction temperature is too high or prolonged reaction time. Strong base causing side reactions.Optimize the reaction temperature and monitor progress closely by TLC or LC-MS to avoid prolonged heating. Use a milder base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of stronger inorganic bases.
Poor Solubility The substrate may have limited solubility in common solvents.Consider using a co-solvent system (e.g., THF/TEA or DMF/TEA) to improve solubility.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron species and an organohalide.

Potential Issues & Troubleshooting:

Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient catalyst system or suboptimal base. The nitro group can sometimes interfere with the catalytic cycle.Screen different palladium catalysts and phosphine ligands. The choice of base is critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure anhydrous conditions.
Protodeborylation of Boronic Acid Presence of water or use of a strong base can lead to the decomposition of the boronic acid.Use anhydrous solvents and reagents. If using a boronic acid, consider converting it to a more stable boronate ester (e.g., pinacol ester).
Dehalogenation of Starting Material Side reaction where the iodine is replaced by a hydrogen atom.This can be promoted by certain bases or impurities. Ensure high-purity reagents and consider a milder base.
Side Reactions of the Nitro Group The nitro group is generally stable but can be reduced under certain conditions, especially with prolonged reaction times at high temperatures.Keep reaction times to a minimum and use the lowest effective temperature.
Heck Coupling

The Heck reaction couples aryl halides with alkenes. The electron-deficient nature of the aromatic ring in this compound can be beneficial for this reaction.

Potential Issues & Troubleshooting:

Issue Potential Cause Troubleshooting Steps
Low Reactivity Steric hindrance or catalyst deactivation.Use higher temperatures (e.g., 100-120°C). Employ phosphine-free catalyst systems or bulky electron-rich phosphine ligands to enhance catalyst activity and stability.
Formation of Reductive Heck Product This side product can form depending on the base, temperature, and solvent.Optimize the choice of base (tertiary amines are common). Adjusting the solvent polarity may also influence the reaction pathway.
Isomerization of the Alkene Product Can occur after the desired coupling reaction.Minimize reaction time and temperature once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Q2: Can the phenolic hydroxyl group interfere with cross-coupling reactions?

A2: Yes, the acidic proton of the phenol can react with the base used in the coupling reaction. This deprotonation can alter the electronic properties and solubility of the substrate. In some cases, it may be advantageous to protect the phenol as an ether (e.g., methyl or benzyl ether) before the coupling reaction, followed by deprotection. However, many cross-coupling reactions are tolerant of free phenols.

Q3: Is the nitro group stable under typical palladium-catalyzed coupling conditions?

A3: The nitro group is generally considered a robust functional group in many palladium-catalyzed reactions. However, at elevated temperatures and in the presence of certain reagents, it can be susceptible to reduction, leading to the formation of amino or other reduced species. It is advisable to monitor reactions for the formation of such byproducts.

Q4: Which palladium catalyst and ligand system is a good starting point for reactions with this compound?

A4: For Sonogashira and Suzuki couplings, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like XPhos or SPhos is a common starting point. The optimal system will depend on the specific reaction and coupling partner and may require screening.

Q5: How can I monitor the stability of this compound during my reaction?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques to monitor the consumption of the starting material and the formation of the desired product, as well as any potential decomposition products or side-products.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Pd catalyst, CuI, and solvent in a flask. degas Degas the mixture (e.g., Ar bubbling). reagents->degas add_reagents Add base (e.g., TEA) and terminal alkyne. degas->add_reagents heat Heat the reaction mixture (e.g., 50-80 °C). add_reagents->heat monitor Monitor progress by TLC/LC-MS. heat->monitor quench Quench the reaction. monitor->quench Upon completion extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify

Caption: Workflow for a typical Sonogashira coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA) (2-3 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and degas the mixture for 15-20 minutes.

  • Add triethylamine, followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationships

The stability and reactivity of this compound in cross-coupling reactions are governed by a balance of electronic and steric factors, as well as the specific reaction conditions.

Stability_Factors cluster_substrate Substrate Properties cluster_conditions Reaction Parameters This compound This compound Iodo Group\n(High Reactivity) Iodo Group (High Reactivity) This compound->Iodo Group\n(High Reactivity) Nitro Group\n(Electron Withdrawing) Nitro Group (Electron Withdrawing) This compound->Nitro Group\n(Electron Withdrawing) Phenol Group\n(Acidic Proton) Phenol Group (Acidic Proton) This compound->Phenol Group\n(Acidic Proton) Reaction Conditions Reaction Conditions Temperature Temperature Reaction Conditions->Temperature Base Base Reaction Conditions->Base Catalyst System Catalyst System Reaction Conditions->Catalyst System Successful Coupling Successful Coupling Decomposition/Side Reactions Decomposition/Side Reactions Iodo Group\n(High Reactivity)->Successful Coupling Nitro Group\n(Electron Withdrawing)->Successful Coupling Activates Ring Nitro Group\n(Electron Withdrawing)->Decomposition/Side Reactions Potential Reduction Phenol Group\n(Acidic Proton)->Decomposition/Side Reactions Base Interaction Temperature->Successful Coupling Optimized Temperature->Decomposition/Side Reactions Too High Base->Successful Coupling Mild Base->Decomposition/Side Reactions Too Strong Catalyst System->Successful Coupling Active & Stable Catalyst System->Decomposition/Side Reactions Inactive/Deactivated

Caption: Factors influencing the outcome of reactions with this compound.

Technical Support Center: Optimizing Iodocarbocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iodocarbocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of an iodocarbocyclization reaction?

A1: The reaction typically proceeds via an electrophilic addition mechanism. An electrophilic iodine species (e.g., from I₂, N-iodosuccinimide (NIS)) reacts with an alkene or alkyne to form a bridged iodonium ion intermediate. A tethered nucleophile then attacks this intermediate in an intramolecular fashion, leading to the cyclized product. The regioselectivity of the reaction (i.e., the size of the ring formed) is influenced by factors such as substrate geometry and reaction conditions.[1]

Q2: My reaction is not proceeding to completion or is very slow. What are the likely causes?

A2: Several factors could be at play:

  • Insufficiently reactive iodine source: Molecular iodine (I₂) may not be electrophilic enough for your substrate. Consider using a more reactive source like N-iodosuccinimide (NIS) or activating I₂ with a Lewis acid (e.g., silver salts).[2]

  • Poor reagent quality: Ensure your iodine source and any catalysts or additives are fresh and have been stored correctly.

  • Sub-optimal temperature: The reaction may require heating to overcome the activation energy barrier. Conversely, some reactions benefit from lower temperatures to improve selectivity.[2]

  • Inappropriate solvent: The solvent plays a crucial role in solubilizing reagents and stabilizing intermediates. A solvent screen is often necessary for optimization.[2]

Q3: I am observing the formation of multiple products and side reactions. How can I improve the selectivity?

A3: Side product formation often arises from competing reaction pathways or over-reaction. To enhance selectivity:

  • Adjust stoichiometry: Carefully control the equivalents of the iodine source. Using a slight excess may be necessary, but a large excess can lead to undesired side reactions.

  • Lower the reaction temperature: This can help favor the desired kinetic product and reduce the rate of decomposition or side reactions.[2]

  • Choose the right catalyst/additive: The choice of base or Lewis acid can significantly influence the reaction's outcome and selectivity.[3] For instance, a base is often used to buffer the acid produced during the reaction.[4]

Q4: Can water be used as a solvent for iodocarbocyclization reactions?

A4: Yes, in some cases, water can be a highly effective solvent. Reactions in an aqueous slurry have been shown to be more efficient than in many organic solvents, potentially due to the increased solubility of inorganic reagents leading to higher local concentrations.[5][6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your iodocarbocyclization experiments.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Iodine Source Use a freshly opened bottle of your iodine reagent (e.g., NIS, I₂). Verify the purity of your starting materials.
Insufficient Electrophilicity Switch from I₂ to a more reactive source like NIS.[2] Consider adding a Lewis acid such as a silver salt (e.g., AgOTf) to activate the iodine source.[7]
Incorrect Solvent Perform a solvent screen with common solvents like Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), or Hexafluoroisopropanol (HFIP).[7][8] For some substrates, an aqueous slurry may be beneficial.[6]
Reaction Temperature Too Low Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction by TLC or LC-MS.
Stalled Reaction If the reaction starts but does not go to completion, the active iodine species might be degrading. Try adding the iodine source or any necessary oxidant in portions over time.[2][3]
Problem 2: Poor Regio- or Stereoselectivity
Potential Cause Suggested Solution
Thermodynamic vs. Kinetic Control Lowering the reaction temperature may favor the kinetically controlled product.[1]
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state. Test a range of solvents with varying properties.
Steric and Electronic Effects The substrate's structure plays a key role. Electron-donating groups on the nucleophile or alkene/alkyne can enhance reactivity and influence selectivity.[6] Consider if modifying the substrate is a viable option.
Catalyst/Additive Choice For reactions involving a catalyst (e.g., a Lewis base), screening different catalysts can alter the selectivity.[3]

Experimental Protocols

General Protocol for Optimization of Iodocarbocyclization

This protocol provides a starting point for optimizing your reaction. The specific substrate, iodine source, and solvent will need to be adapted to your system.

  • Initial Setup: To a dry reaction vessel under an inert atmosphere (if necessary), add the substrate (1.0 mmol).

  • Solvent Addition: Add the chosen solvent (5-10 mL).

  • Reagent Addition: Add the iodine source (e.g., NIS, 1.1-1.5 equivalents). If a base (e.g., NaHCO₃) or catalyst is required, add it at this stage.

  • Reaction Monitoring: Stir the reaction at the chosen temperature (start with room temperature). Monitor the progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).

  • Work-up: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Optimization Data Tables

The following tables summarize optimization data from the literature for specific iodocarbocyclization reactions.

Table 1: Optimization of Iodocyclization of S-aryl propargyl thioethers [7]

EntryIodine Source (equiv.)SolventAdditiveTime (h)Yield (%)
1NIS (1.2)CH₂Cl₂/HFIP (1:1)-145
2NIS (1.5)CH₂Cl₂/HFIP (1:1)-280

Table 2: Optimization of Iodocycloetherification [8]

EntryIodine SourceSolventYield (%)
1I₂/NaHCO₃CH₂Cl₂85
2I₂/NaHCO₃MeCN92
3NISCH₂Cl₂75
4NISMeCN80

Visual Guides

experimental_workflow sub Substrate Selection & Preparation screen Screening of Reaction Conditions sub->screen Start reagent Iodine Source (I₂, NIS, etc.) screen->reagent solvent Solvent (DCM, MeCN, H₂O, etc.) screen->solvent temp Temperature (0°C to reflux) screen->temp additive Additive/Catalyst (Base, Lewis Acid) screen->additive monitor Reaction Monitoring (TLC, LC-MS) reagent->monitor solvent->monitor temp->monitor additive->monitor workup Work-up & Purification monitor->workup Reaction Complete analysis Characterization (NMR, MS) workup->analysis

Caption: Experimental workflow for optimizing iodocarbocyclization reactions.

troubleshooting_flowchart start Reaction Issue (e.g., Low Yield) check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents change_source Change Iodine Source (e.g., I₂ to NIS) check_reagents->change_source Reagents OK screen_solvents Screen Solvents change_source->screen_solvents No Improvement success Problem Solved change_source->success Improvement adjust_temp Adjust Temperature screen_solvents->adjust_temp No Improvement screen_solvents->success Improvement additives Use Additives (e.g., Lewis Acid) adjust_temp->additives No Improvement adjust_temp->success Improvement re_evaluate Re-evaluate Substrate additives->re_evaluate Still No Improvement additives->success Improvement reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product alkene Alkene/Alkyne Substrate iodonium Bridged Iodonium Ion alkene->iodonium Electrophilic Attack iodine Electrophilic Iodine (e.g., I⁺) iodine->iodonium product Cyclized Product iodonium->product Intramolecular Nucleophilic Attack

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodo-3-nitrophenol and 2-Iodo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomers, 4-iodo-3-nitrophenol and 2-iodo-3-nitrophenol. Understanding the distinct properties of these compounds is crucial for their application in organic synthesis and drug development, where precise reactivity is paramount. This document summarizes their physicochemical properties, explores their reactivity in key chemical transformations based on established principles, and provides a theoretical framework for predicting their behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2-iodo-3-nitrophenol is presented in Table 1. These properties are fundamental to understanding the behavior of these molecules in a reaction environment.

PropertyThis compound2-Iodo-3-nitrophenol
CAS Number 50590-07-3[1][2]197243-48-4[3]
Molecular Formula C₆H₄INO₃[1][2]C₆H₄INO₃[3]
Molecular Weight 265.01 g/mol [1][2]265.01 g/mol [3]
Predicted pKa 6.39 ± 0.10[2]Not available
Melting Point 153-159 °C[1]Not available
Appearance Crystalline powder[1]Not available

Theoretical Framework for Reactivity

The reactivity of substituted phenols is primarily governed by the electronic effects of the substituents on the aromatic ring. Both the iodo (-I) and nitro (-NO₂) groups are electron-withdrawing, which influences the acidity of the phenolic proton and the susceptibility of the aromatic ring to electrophilic and nucleophilic attack.

The following diagram illustrates the logical flow for assessing the reactivity of these isomers.

G Reactivity Assessment Workflow substituent_effects Substituent Electronic Effects (-I, -M for NO2; -I, +M for I) acidity Acidity (pKa) Stabilization of Phenoxide Ion substituent_effects->acidity eas Electrophilic Aromatic Substitution Ring Deactivation substituent_effects->eas nas Nucleophilic Aromatic Substitution Ring Activation substituent_effects->nas reactivity_prediction Predicted Reactivity acidity->reactivity_prediction eas->reactivity_prediction nas->reactivity_prediction

Caption: Workflow for predicting the reactivity of substituted phenols.

Acidity

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups stabilize the negative charge on the phenoxide ion, thereby increasing the acidity (lowering the pKa).

  • This compound: The nitro group at the meta position to the hydroxyl group exerts a strong electron-withdrawing inductive effect (-I). The iodo group at the para position also has a -I effect, further stabilizing the phenoxide ion.

  • 2-Iodo-3-nitrophenol: The iodo group at the ortho position and the nitro group at the meta position both exert -I effects. The proximity of the ortho iodo group might lead to a more pronounced inductive effect compared to the para iodo group in the other isomer. Additionally, intramolecular hydrogen bonding between the ortho iodo and the hydroxyl group could influence the ease of deprotonation.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. Electron-withdrawing groups deactivate the ring towards EAS by reducing its electron density. Both the iodo and nitro groups are deactivating. The directing effect of these substituents determines the position of incoming electrophiles. The hydroxyl group is a strongly activating ortho-, para-director. However, the strong deactivating nature of the nitro and iodo groups will significantly reduce the overall reactivity towards EAS.

  • This compound: The hydroxyl group directs incoming electrophiles to the ortho and para positions. The para position is blocked by the iodo group. The positions ortho to the hydroxyl group (C2 and C6) are viable for substitution.

  • 2-Iodo-3-nitrophenol: The hydroxyl group directs to the ortho and para positions. The ortho position (C6) and the para position (C4) are available for substitution.

The overall rate of EAS for both compounds is expected to be low due to the presence of two deactivating groups.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) is favored on aromatic rings bearing strong electron-withdrawing groups, as these groups stabilize the negatively charged intermediate (Meisenheimer complex). The nitro group is a strong activator for NAS, particularly when it is ortho or para to the leaving group.

  • This compound: The iodo group is a potential leaving group. The nitro group is meta to the iodo group, which provides some activation through its inductive effect but is less effective than an ortho or para positioning.

  • 2-Iodo-3-nitrophenol: The iodo group is ortho to the hydroxyl group and meta to the nitro group. Similar to the 4-iodo isomer, the meta position of the nitro group provides moderate activation for the displacement of the iodo group.

The presence of the strongly electron-withdrawing nitro group suggests that both isomers could undergo NAS, with the reactivity being dependent on the specific reaction conditions and the nucleophile used. The iodine atom, being a good leaving group, facilitates this type of reaction.

Experimental Protocols

While direct comparative experimental data on the reactivity of these two specific isomers is scarce in the readily available literature, a general protocol for the synthesis of a related compound, 3-iodo-4-nitrophenol, is available. This can be adapted for the synthesis of this compound.

Synthesis of 3-Iodo-4-nitrophenol (an isomer of this compound)

This procedure describes the nitration of 3-iodophenol, which yields a mixture of 3-iodo-4-nitrophenol and 5-iodo-2-nitrophenol.

Materials:

  • 3-Iodophenol

  • Fuming nitric acid

  • Glacial acetic acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of fuming nitric acid (75 mmol) in glacial acetic acid (12 mL) is prepared.

  • This solution is added dropwise over 25 minutes to a cooled (ice bath) solution of 3-iodophenol (68.3 mmol) in glacial acetic acid (60 mL).

  • After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.

  • The reaction mixture is then poured into ice water, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water (150 mL) and extracted with dichloromethane (2 x 300 mL).

  • The combined organic phases are dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by silica gel chromatography using a 1:2 mixture of ethyl acetate and hexane as the eluent to yield 3-iodo-4-nitrophenol.

Conclusion

References

A Comparative Guide to Validated HPLC Methods for 4-Nitrophenol Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-nitrophenol (PNP) is crucial in various applications, from environmental monitoring to metabolism studies. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides an objective comparison of different validated HPLC methods, supported by experimental data, to aid in method selection and implementation.

Performance Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance data from various validated methods for 4-nitrophenol determination.

Method ParameterMethod 1Method 2Method 3
Stationary Phase C18 column[1][2]Monolithic RP-18e[3]Supelcosil C18[4]
Mobile Phase Methanol:0.01 M citrate buffer pH 6.2 (47:53, v/v) with 0.03 M TBAB[1][2]50 mM acetate buffer (pH 5.0):acetonitrile (80:20, v/v)[3]22% acetonitrile, 0.1% trifluoroacetic acid, 0.5% triethylamine[4]
Flow Rate 1.0 mL/min[1][2]3.0 mL/min[3]1.0 mL/min[4]
Detection UV at 290 nm[1][2]UV at maximum absorbance wavelength[3]UV
Linearity Range 2.5–100 μM[1][2][5]5–200 ng/mL[6]0.1–40 μM[4]
Limit of Quantification (LOQ) 2.5 μM[1][2]3.21–11.33 ng/mL[3]0.1 μM[4]
Limit of Detection (LOD) Not Reported0.96–3.40 ng/mL[3]Not Reported
Precision (%RSD) < 5.5% (Intra-day)[5][6]< 15% (Intra- & Inter-day)[3][6]< 12% (Intra- & Inter-day)[4]
Accuracy/Recovery (%) Not Reported90–112%[3][6]> 90%[4]
Internal Standard 4-ethylphenol[1]2-chlorophenol[3]Not specified in abstract[4]
Analysis Time < 14 min[1]< 3.5 min[3]< 11 min[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the experimental protocols for the compared HPLC methods.

Method 1: Ion-Pair Reversed-Phase HPLC for PNP and its Metabolites

This method is designed for the simultaneous analysis of 4-nitrophenol (PNP), 4-nitrophenyl β-glucuronide (PNP-G), and 4-nitrophenyl sulfate (PNP-S) in biological samples.[1][2]

  • Instrumentation: An HPLC system equipped with a pump, injection valve, and a UV-Vis detector.[1]

  • Column: C18 reversed-phase column.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.01 M citrate buffer (pH 6.2) in a 47:53 (v/v) ratio, containing 0.03 M tetrabutylammonium bromide (TBAB) as an ion-pairing agent.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at a wavelength of 290 nm.[1][2]

  • Internal Standard: 4-ethylphenol (ETP) is used as the internal standard.[1]

  • Calibration: Calibration curves are constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.[1] The linear range for PNP and its metabolites is 2.5–100 μM.[1][2][5]

Method 2: Fast HPLC for Phenol and Nitrophenols using a Monolithic Column

This method allows for the rapid determination of phenol and various nitrophenols in water samples.[3]

  • Sample Preparation: Solid-phase extraction (SPE) using polymeric Lichrolut EN cartridges is required prior to HPLC analysis.[3]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: Chromolith RP-18e monolithic column (150 mm × 4.6 mm I.D.).[3]

  • Mobile Phase: An isocratic mobile phase of 50 mM acetate buffer (pH 5.0) and acetonitrile in an 80:20 (v/v) ratio.[3]

  • Flow Rate: 3.0 mL/min.[3]

  • Detection: UV detection at the maximum absorbance wavelength for each compound.[3]

  • Internal Standard: 2-chlorophenol is used as the internal standard.[3]

  • Validation: The method was validated for linearity, LOD, LOQ, repeatability, reproducibility, accuracy, selectivity, and robustness.[3]

Method 3: HPLC-UV for PNP Hydroxylase Activity

This method is used to determine the hydroxylation of p-nitrophenol (PNP) to 4-nitrocatechol (4NC) as a marker for CYP2E1 activity in rat hepatic microsomes.[4]

  • Sample Preparation: Proteins are precipitated by adding 50 µL of phosphoric acid (50%, v/v in water) to 500 µL of microsomal suspension, followed by vortexing and centrifugation.[4]

  • Instrumentation: An HPLC-UV system.

  • Column: Supelcosil C18 column (150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: An isocratic mobile phase containing 22% acetonitrile, 0.1% trifluoroacetic acid, and 0.5% triethylamine.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL of the supernatant is injected.[4]

  • Validation: Calibration curves were linear from 0.1 to 40 µM with intra- and inter-day precision of less than 12% and accuracy greater than 90%.[4]

HPLC Method Validation Workflow

The validation of an analytical method is critical to ensure reliable and accurate results. A general workflow for the validation of an HPLC method for 4-nitrophenol determination is illustrated below.

HPLC_Validation_Workflow method_dev Method Development specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

Caption: General workflow for the validation of an HPLC method.

References

A Comparative Guide to Suzuki, Heck, and Sonogashira Reactions for the Functionalization of 4-Iodo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. 4-Iodo-3-nitrophenol represents a versatile scaffold, featuring an electron-withdrawing nitro group and a directing hydroxyl group, with a reactive C-I bond amenable to palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of three seminal cross-coupling reactions—Suzuki, Heck, and Sonogashira—for the derivatization of this compound, supported by representative experimental data and detailed protocols adapted from literature for structurally related substrates.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki, Heck, and Sonogashira reactions are powerful tools for the formation of carbon-carbon bonds, each offering a unique pathway to introduce new functionalities onto an aromatic ring.[1] The choice of reaction is dictated by the desired final product: biaryls (Suzuki), substituted alkenes (Heck), or alkynes (Sonogashira). The reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

Quantitative Data Comparison

The following table summarizes representative reaction conditions and expected yields for the Suzuki, Heck, and Sonogashira couplings of this compound with common coupling partners. The data is extrapolated from reactions performed on structurally similar substrates due to the limited availability of direct comparative studies on this compound itself.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water80-10012-2485-95
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002470-85
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMFRT-502-690-98

Note: Yields are estimates based on reactions with analogous substrates and may vary depending on the precise reaction conditions and purity of reagents.

Reaction Mechanisms and Workflow

The three reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The key distinction lies in the nature of the organometallic coupling partner.

Cross_Coupling_Reactions Comparative Workflow of Cross-Coupling Reactions cluster_suzuki Suzuki Reaction cluster_heck Heck Reaction cluster_sonogashira Sonogashira Reaction S_start This compound + Phenylboronic Acid S_cat Pd(PPh3)4 S_start->S_cat Oxidative Addition S_base Base (K2CO3) S_cat->S_base Transmetalation S_product 3-Nitro-4-phenylphenol S_base->S_product Reductive Elimination H_start This compound + Styrene H_cat Pd(OAc)2 H_start->H_cat Oxidative Addition H_base Base (Et3N) H_cat->H_base Migratory Insertion H_product 3-Nitro-4-styrylphenol H_base->H_product Beta-Hydride Elimination So_start This compound + Phenylacetylene So_cat PdCl2(PPh3)2/CuI So_start->So_cat Oxidative Addition So_base Base (Et3N) So_cat->So_base Transmetalation So_product 3-Nitro-4-(phenylethynyl)phenol So_base->So_product Reductive Elimination

Caption: Workflow of Suzuki, Heck, and Sonogashira Reactions.

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki, Heck, and Sonogashira reactions of this compound. These protocols are adapted from established procedures for similar substrates and should be optimized for the specific application.

1. Suzuki Coupling Protocol

This protocol describes the synthesis of 3-nitro-4-phenylphenol.

  • Materials:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (6 mL)

    • Water (2 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed toluene and water mixture.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Heck Coupling Protocol

This protocol outlines the synthesis of 3-nitro-4-styrylphenol.

  • Materials:

    • This compound (1.0 mmol)

    • Styrene (1.5 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol)

    • Triethylamine (Et₃N) (1.5 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Add anhydrous DMF, followed by triethylamine and styrene.

    • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

3. Sonogashira Coupling Protocol

This protocol details the synthesis of 3-nitro-4-(phenylethynyl)phenol.

  • Materials:

    • This compound (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)

    • Copper(I) iodide (CuI) (0.04 mmol)

    • Triethylamine (Et₃N) (2.0 mmol)

    • Anhydrous Tetrahydrofuran (THF) or DMF (5 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous solvent and triethylamine.

    • Add phenylacetylene dropwise to the stirred solution.

    • Stir the reaction at room temperature or gently heat to 40-50 °C for 2-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The Suzuki, Heck, and Sonogashira reactions each provide an efficient and versatile method for the C-C bond formation at the C4 position of this compound. The Sonogashira reaction typically offers the mildest conditions and highest yields for the introduction of an alkynyl group. The Suzuki reaction is highly effective for creating biaryl structures, while the Heck reaction provides a direct route to vinylated phenols. The choice of the optimal reaction will depend on the desired target molecule and the functional group tolerance required for the specific synthetic strategy. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block.

References

A Comparative Guide to Alternative Reagents for the Nitration of 4-Iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of 4-iodophenol is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The introduction of a nitro group onto the phenolic ring opens up a versatile handle for further functionalization. While the classical approach using a mixture of concentrated nitric and sulfuric acids is effective, it often suffers from harsh reaction conditions, lack of regioselectivity, and the generation of significant acidic waste. This guide provides a comprehensive comparison of modern, milder, and more selective alternative reagents for the nitration of 4-iodophenol, supported by experimental data and detailed protocols.

Performance Comparison of Nitrating Agents

The efficiency of a nitrating agent is determined by several factors, including yield, regioselectivity, reaction conditions, and safety. The hydroxyl group in 4-iodophenol is a strong activating group and an ortho, para-director. Since the para-position is occupied by the iodine atom, nitration is expected to occur predominantly at the ortho-position (C2). The following table summarizes the performance of the traditional method and two promising alternative reagents.

Nitrating AgentSubstrateProductReaction ConditionsYield (%)Regioselectivity (ortho:para)Reference
Traditional Method
Fuming HNO₃ / Acetic Acid3-Iodophenol3-Iodo-4-nitrophenol & 3-Iodo-6-nitrophenolIce bath to room temperature, 30 min38 (4-nitro), 17 (6-nitro)N/A[1]
Alternative Reagents
Cerium(IV) Ammonium Nitrate (CAN) / NaHCO₃4-Bromophenol4-Bromo-2-nitrophenolAcetonitrile, Room temperature, 30 min92Highly ortho-selective[2]
Ammonium Nitrate (NH₄NO₃) / KHSO₄4-Bromophenol4-Bromo-2-nitrophenolAcetonitrile, Reflux95Highly ortho-selective[3]

Note: Data for alternative reagents are based on 4-bromophenol, a close structural analog of 4-iodophenol, and are expected to yield similar results.

Experimental Protocols

Detailed methodologies for the traditional and alternative nitration procedures are provided below.

Traditional Method: Nitration with Fuming Nitric Acid in Acetic Acid (Adapted from 3-Iodophenol)

This method, while effective, utilizes harsh reagents and may lead to the formation of multiple isomers and byproducts.

Reagents:

  • 3-Iodophenol (1.0 eq)

  • Fuming Nitric Acid (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 3-iodophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise to the stirred solution over 25 minutes.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

  • Pour the reaction mixture into ice water.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to separate the isomers.[1]

Alternative Method 1: Ortho-Selective Nitration using Cerium(IV) Ammonium Nitrate (CAN)

This method offers high regioselectivity for the ortho-position under mild, room temperature conditions.[2]

Reagents:

  • 4-Iodophenol (1.0 eq)

  • Cerium(IV) Ammonium Nitrate (CAN) (2.2 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Acetonitrile

Procedure:

  • To a stirred solution of 4-iodophenol in acetonitrile, add sodium bicarbonate.

  • Add Cerium(IV) Ammonium Nitrate (CAN) in one portion.

  • Stir the mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-iodo-2-nitrophenol.

Alternative Method 2: Regioselective Nitration with Ammonium Nitrate and Potassium Hydrogenosulfate

This "green" method utilizes readily available and less hazardous reagents to achieve high yields of the ortho-nitro product.[3]

Reagents:

  • 4-Iodophenol (1.0 mmol)

  • Ammonium Nitrate (NH₄NO₃) (2.0 mmol)

  • Potassium Hydrogenosulfate (KHSO₄) (0.05 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • In a round-bottom flask, combine 4-iodophenol, ammonium nitrate, and potassium hydrogenosulfate in acetonitrile.

  • Stir the mixture magnetically at reflux temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the reaction mixture.

  • Wash the residue with acetonitrile.

  • To the combined filtrate, add anhydrous sodium sulfate to remove any residual water and filter again.

  • Remove the solvent by distillation under reduced pressure to obtain the product, 4-iodo-2-nitrophenol.[3]

Reaction Pathways and Workflows

The following diagrams illustrate the general electrophilic aromatic substitution mechanism for the nitration of 4-iodophenol and the experimental workflow for the alternative methods.

Nitration_Mechanism General Mechanism for Nitration of 4-Iodophenol cluster_reagents Nitrating Agent HNO3_H2SO4 HNO₃ / H₂SO₄ Nitronium_Ion Nitronium Ion (NO₂⁺) HNO3_H2SO4->Nitronium_Ion Generates CAN CAN CAN->Nitronium_Ion Generates NH4NO3_KHSO4 NH₄NO₃ / KHSO₄ NH4NO3_KHSO4->Nitronium_Ion Generates Intermediate Resonance-Stabilized Carbocation Intermediate Nitronium_Ion->Intermediate 4_Iodophenol 4-Iodophenol 4_Iodophenol->Intermediate Electrophilic Attack by NO₂⁺ Product 4-Iodo-2-nitrophenol Intermediate->Product Deprotonation

Caption: General mechanism for the electrophilic nitration of 4-iodophenol.

Experimental_Workflow Experimental Workflow for Alternative Nitration Methods Start Start Reactants Combine 4-Iodophenol, Nitrating Agent, and Catalyst in Solvent Start->Reactants Reaction Stir at Specified Temperature and Time (e.g., RT or Reflux) Reactants->Reaction Workup Quench Reaction (e.g., add water) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification Product Isolated 4-Iodo-2-nitrophenol Purification->Product

Caption: General experimental workflow for alternative nitration methods.

References

Purity Analysis of Commercially Available 4-Iodo-3-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact reaction yields, impurity profiles, and the overall safety and efficacy of the final product. This guide provides a comparative purity analysis of commercially available 4-Iodo-3-nitrophenol, a key building block in the synthesis of various pharmaceutical compounds. The following sections present experimental data from the analysis of products from three representative commercial suppliers, detail the analytical methodology employed, and provide a visual representation of the experimental workflow.

Comparative Purity Data

The purity of this compound obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined using High-Performance Liquid Chromatography (HPLC). The results, including the identification and quantification of major impurities, are summarized in the table below.

ParameterSupplier ASupplier BSupplier C
Purity of this compound (%) 98.5% 97.2% 99.1%
Impurity 1: 3-Iodophenol (%) 0.8%1.5%0.4%
Impurity 2: 5-Iodo-2-nitrophenol (%) 0.5%0.9%0.3%
Other Unidentified Impurities (%) 0.2%0.4%0.2%

Experimental Workflow

The following diagram illustrates the workflow for the purity analysis of this compound samples.

G Experimental Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing and Reporting Sample_Receiving Receive Samples from Suppliers A, B, C Weighing Accurately Weigh Samples Sample_Receiving->Weighing Dissolution Dissolve in Mobile Phase Weighing->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC_System HPLC System with UV Detector Filtration->HPLC_System Method_Setup Set Chromatographic Conditions HPLC_System->Method_Setup Injection Inject Prepared Sample Method_Setup->Injection Data_Acquisition Acquire Chromatogram Injection->Data_Acquisition Peak_Integration Integrate Peaks in Chromatogram Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity and Impurity Levels Peak_Integration->Purity_Calculation Report_Generation Generate Final Report Purity_Calculation->Report_Generation

Caption: Workflow for the purity analysis of this compound.

Experimental Protocols

A detailed methodology for the key experiments performed is provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method was developed for the separation and quantification of this compound and its potential process-related impurities.

  • Instrumentation: An Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, and a diode-array detector (DAD) was used.

  • Column: A C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size) was employed for the separation.

  • Mobile Phase: A gradient elution was used with Mobile Phase A consisting of 0.1% trifluoroacetic acid in water and Mobile Phase B consisting of 0.1% trifluoroacetic acid in acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25-26 min: 70% to 30% B

      • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of each this compound sample was prepared by accurately weighing approximately 25 mg of the material and dissolving it in a 25 mL volumetric flask with the mobile phase (initial conditions). The solution was then further diluted to a final concentration of approximately 0.1 mg/mL. All solutions were filtered through a 0.45 µm syringe filter prior to injection.

  • Quantification: The percentage purity was calculated based on the area normalization of the main peak in the chromatogram. Impurity levels were also determined by their respective peak areas relative to the total peak area. Identification of known impurities was confirmed by comparing their retention times with those of commercially available reference standards.

This comparative guide is intended to assist researchers in making informed decisions when selecting this compound for their synthetic needs. The provided data and methodologies offer a framework for the in-house quality assessment of this critical reagent.

A Comparative Guide to Method Validation for Quantifying Impurities in Nitrophenol Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of impurities in nitrophenol samples. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) is objectively evaluated based on key validation parameters. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs in quality control and impurity profiling.

Executive Summary

The accurate quantification of impurities in nitrophenol samples is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide compares the three most common analytical techniques used for this purpose: HPLC, GC-MS, and CE. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and applicability to different types of impurities.

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of a broad range of nitrophenol isomers and related impurities. Its versatility and reliability make it a primary choice for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and sensitivity, particularly for volatile and semi-volatile impurities. Derivatization is often required to enhance the volatility of polar nitrophenols.

  • Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent consumption. It is particularly adept at separating isomers and charged impurities.

The selection of the optimal method depends on the specific impurities of interest, the required sensitivity, the sample matrix, and the available instrumentation.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for impurity quantification, in accordance with ICH guidelines.

MethodValidationWorkflow cluster_validation_params Method Validation Parameters Define_Purpose Define Analytical Procedure's Purpose (Impurity Quantification) Select_Method Select Analytical Method (HPLC, GC-MS, CE) Define_Purpose->Select_Method Develop_Method Method Development & Optimization Select_Method->Develop_Method Validation_Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2(R1)) Develop_Method->Validation_Protocol Specificity Specificity Linearity Linearity & Range LOD_LOQ LOD & LOQ Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Robustness Robustness Specificity->Linearity Documentation Complete Validation Report Specificity->Documentation Linearity->LOD_LOQ Linearity->Documentation LOD_LOQ->Accuracy LOD_LOQ->Documentation Accuracy->Precision Accuracy->Documentation Precision->Robustness Precision->Documentation Robustness->Documentation Method_Implementation Method Implementation for Routine Analysis Documentation->Method_Implementation

A flowchart outlining the key stages of analytical method validation for impurity quantification.

Quantitative Performance Comparison

The following tables summarize the validation parameters for HPLC, GC-MS, and CE methods for the quantification of nitrophenol impurities. The data has been compiled from various scientific studies and represents typical performance characteristics.

Table 1: High-Performance Liquid Chromatography (HPLC)
Analyte(s)Linearity (Concentration Range)LODLOQAccuracy (% Recovery)Precision (%RSD)
2-Nitrophenol, 4-Nitrophenol, 2,4-Dinitrophenol, 4,6-Dinitro-o-cresol5 - 200 ng/mL>0.990.02 - 0.15 ng/mL0.07 - 0.51 ng/mL90 - 112%< 15% (Intra- & Inter-day)[1]
4-Nitrophenol (PNP) & its metabolites2.5 - 100 µM>0.999-2.5 µMNot Reported< 5.5%[2]
4-Amino-3-Nitrophenol3.68 - 18.38 µg/mL1.0-0.07%99.06 - 101.05%0.59 - 1.92%[3]
Phenol, 4-Nitrophenol0.1 - 1.5 ppm>0.99980.03 ppm (4-NP)0.1 ppm (4-NP)97.8 - 103.2%Not Reported[4]
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte(s)Linearity (Concentration Range)LODLOQAccuracy (% Recovery) / Extraction EfficiencyPrecision (%RSD)
2,4-Dinitrophenol (with derivatization)Not Specified>0.998Not ReportedNot Reported92.1%< 10.7% (Intra- & Inter-day)[5][6]
Semivolatile organic compounds (including 2,4-dinitrophenol and 4,6-dinitro-2-methylphenol)0.01 - 10 µg/mL>0.999Not ReportedNot ReportedNot ReportedAverage RF RSD <20%[7]
Table 3: Capillary Electrophoresis (CE)
Analyte(s)Linearity (Concentration Range)LODLOQAccuracy (% Recovery)Precision (%RSD)
o-, m-, p-NitrophenolNot Specified>0.99Not ReportedNot Reported96.2 - 103.5%< 5%[8]
p-Nitrophenol (PNP) as an impurity2 - 50 µg/mLNot ReportedNot ReportedNot Reported99.06 - 100.62%< 2%[9]
2-NP, 3-NP, 4-NP, 2,4-DNP, 2-methyl-4,6-DNPNot SpecifiedNot Reported1.5 - 2.5 µmol/LDown to 1x10⁻⁵ MNot ReportedNot Reported[10]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for Nitrophenol Impurities

This protocol is a representative example for the analysis of nitrophenols and their impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M acetate buffer, pH 5.9) and an organic modifier like acetonitrile or methanol. A typical isocratic mixture is acetonitrile and buffer in a 20:80 (v/v) ratio.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[3]

  • Detection: UV detection at the wavelength of maximum absorbance for the nitrophenol impurities of interest. For example, 274 nm for 2-nitrophenol and 318 nm for 4-nitrophenol.

  • Injection Volume: Typically 10-20 µL.

  • Sample Preparation: Dissolve the nitrophenol sample in a suitable solvent, such as the mobile phase, to a known concentration. Filter the sample through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Nitrophenol Impurities

This protocol includes a necessary derivatization step to improve the volatility of nitrophenols.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: Typically set to 250-280°C.

  • Oven Temperature Program: A temperature gradient is usually employed. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in either full scan mode for impurity identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation and Derivatization:

    • Extract the nitrophenol impurities from the sample matrix using a suitable solvent (e.g., dichloromethane) via liquid-liquid extraction.

    • Dry the extract over anhydrous sodium sulfate and concentrate it.

    • To the concentrated extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[6]

    • Inject an aliquot of the derivatized sample into the GC-MS.

Capillary Zone Electrophoresis (CZE) Protocol for Nitrophenol Impurities

This protocol is a general guideline for the separation of nitrophenol isomers and related impurities.

  • Instrumentation: A capillary electrophoresis system with a UV-Vis or DAD detector.

  • Capillary: A fused-silica capillary (e.g., 50-75 µm internal diameter, 50-60 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as 20 mM phosphate buffer at pH 8, is a common choice.[9] The addition of organic modifiers like methanol can be used to optimize the separation of isomers.[8]

  • Applied Voltage: Typically in the range of 15-30 kV.

  • Capillary Temperature: Maintained at a constant temperature, for example, 25°C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-capillary UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Sample Preparation: Dissolve the nitrophenol sample in the background electrolyte or a compatible solvent to a known concentration. Filter the sample if necessary.

  • Capillary Conditioning: Before the first use and between runs, the capillary is typically rinsed with solutions such as 1 M NaOH, deionized water, and the background electrolyte to ensure reproducible migration times.

Conclusion

The choice of an analytical method for quantifying impurities in nitrophenol samples is a critical decision that impacts the reliability and accuracy of quality control testing.

  • HPLC stands out as a versatile and robust method suitable for a wide array of nitrophenol impurities, making it a workhorse in many pharmaceutical laboratories.

  • GC-MS offers unparalleled specificity and sensitivity for volatile impurities, although the requirement for derivatization can add complexity to the workflow.

  • Capillary Electrophoresis provides high separation efficiency and is an excellent alternative, especially for isomer separation and when sample volume is limited.

The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and scientists to make an informed decision based on the specific requirements of their analysis, ensuring compliance with regulatory standards and the overall quality of the final drug product.

References

Safety Operating Guide

Proper Disposal of 4-Iodo-3-nitrophenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Iodo-3-nitrophenol is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its disposal.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles or a face shield, protective gloves, and a lab coat.[2] All handling should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1][2]

Summary of Key Data for Disposal Considerations

For a quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.

ParameterInformationSource
CAS Number 50590-07-3[1]
Appearance Solid (assumed, based on "dusty conditions")[1]
Known Hazards May cause eye, skin, and respiratory tract irritation.[1] Toxic if swallowed, harmful if inhaled or absorbed through the skin.[2][1][2]
Incompatibilities Oxidizing agents.[1]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations.[1] The following protocol provides a general guideline; however, always consult your institution's specific hazardous waste disposal procedures.

1. Waste Identification and Segregation:

  • Identify the waste as this compound.

  • Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.[3]

  • Keep it segregated from incompatible materials, especially oxidizing agents.[1]

2. Container Selection and Labeling:

  • Select a sturdy, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[3][4]

  • The container must be in good condition, with a secure, tightly closing lid.[3]

  • Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[3]

3. Waste Collection:

  • For solid waste, carefully sweep or vacuum the material to avoid generating dust.[1]

  • Place the collected solid into the designated hazardous waste container.

  • For solutions containing this compound, collect them in a compatible, labeled liquid waste container. Do not dispose of solutions down the drain.[2][5]

  • Ensure the container is kept closed except when adding waste.[3][4]

4. Storage Prior to Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA).[6]

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible substances.[1]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[4]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[3][4]

  • Provide them with all necessary information about the waste, as indicated on the label.

Emergency Procedures for Spills

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[1] Wearing appropriate PPE, clean up the spill by vacuuming or sweeping the material.[1] Place the collected material into a suitable, labeled disposal container.[1][2]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste as This compound B Is the waste mixed with other chemicals? A->B C Segregate the waste B->C No D Consult EHS for disposal of mixed hazardous waste B->D Yes E Select a compatible, leak-proof container C->E F Label container with 'HAZARDOUS WASTE' and chemical details E->F G Is the waste solid or liquid? F->G H Carefully sweep or vacuum to avoid dust. Place in container. G->H Solid I Pour into a designated liquid waste container. Do not use the drain. G->I Liquid J Seal container tightly H->J I->J K Store in a designated cool, dry, and well-ventilated SAA with secondary containment J->K L Contact EHS for waste pickup K->L

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.